N-Acetylsulfanilamide-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
N-(4-sulfamoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI Key |
PKOFBDHYTMYVGJ-CLQMYPOBSA-N |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetylsulfanilamide-¹³C₆: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetylsulfanilamide-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines its chemical properties, primary applications in research, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction to N-Acetylsulfanilamide-¹³C₆
N-Acetylsulfanilamide-¹³C₆ is the ¹³C-labeled version of N-Acetylsulfanilamide, a metabolite of the sulfonamide antibiotic, sulfanilamide. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[1] Its use is critical in pharmacokinetic studies, metabolic research, and residue analysis to ensure accurate and precise quantification of the parent compound and related substances in complex biological and environmental matrices.[2][3] The stable isotope label does not alter the chemical properties of the molecule, ensuring it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4]
Chemical and Physical Properties
N-Acetylsulfanilamide-¹³C₆ shares its physicochemical properties with the unlabeled N-Acetylsulfanilamide, with the key difference being its molecular weight due to the presence of six ¹³C atoms.
| Property | Value |
| Molecular Formula | C₂¹³C₆H₁₀N₂O₃S |
| Molecular Weight | ~220.2 g/mol |
| Canonical SMILES | NS(=O)([13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1)=O[1] |
| Physical Form | Solid |
| Storage Conditions | Room temperature, sealed in a dry environment |
Primary Use in Research: Isotope Dilution Analysis
The primary application of N-Acetylsulfanilamide-¹³C₆ in research is as an internal standard in isotope dilution analysis, a highly accurate method for quantifying analytes by mass spectrometry.[2] This technique is particularly valuable for overcoming challenges in quantitative analysis such as variations in sample extraction, matrix effects, and instrument response.[3][4]
Quantitative Bioanalysis by LC-MS/MS
In a typical workflow, a known concentration of N-Acetylsulfanilamide-¹³C₆ is spiked into a biological sample (e.g., plasma, urine, tissue homogenate) or an environmental sample (e.g., water, soil) prior to sample preparation.[2][5][6] During analysis by LC-MS/MS, the instrument monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the unlabeled analyte and the ¹³C₆-labeled internal standard.[7][8] The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.[5]
Experimental Protocols
The following sections provide a generalized, yet detailed, methodology for the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard for the quantification of sulfonamides in biological and environmental samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of sulfonamides from complex matrices.[2][6]
Materials:
-
SPE cartridges (e.g., Oasis HLB, Bond Elut PPL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
Ultrapure water
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For liquid samples (e.g., plasma, urine, water), acidify the sample to a pH of approximately 4-7.[6]
-
Spike the sample with a known concentration of N-Acetylsulfanilamide-¹³C₆.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with one cartridge volume of methanol.
-
Equilibrate the cartridge with one cartridge volume of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]
-
-
Washing:
-
Wash the cartridge with one cartridge volume of ultrapure water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with a suitable solvent, such as methanol containing 2% aqueous ammonia.[6]
-
-
Dry-down and Reconstitution:
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol[8]
-
Flow Rate: 0.5 mL/min[8]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
MRM Transitions: The specific MRM transitions for the analyte and N-Acetylsulfanilamide-¹³C₆ would need to be optimized. For the ¹³C₆-labeled standard, the precursor and product ions will be shifted by +6 Da compared to the unlabeled analyte.
Quantitative Data
The following tables summarize typical performance characteristics of LC-MS/MS methods using stable isotope-labeled internal standards for sulfonamide analysis.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Sulfonamides | Water | 0.5 - 100 µg/L | 0.5 µg/L |
| Methanesulfonamide | Human Urine | 1 - 100 µg/mL | 1 µg/mL[7] |
| Sulfonamides | Wastewater | 0.2 - 5.9 ng/mL (matrix dependent) | 0.2 - 5.9 ng/mL[2] |
Table 2: Recovery and Precision
| Analyte | Matrix | Spiking Level (ng/L) | Recovery (%) | RSD (%) |
| Sulfonamides | Surface Water | 20 | 80 - 90 | < 20 |
| Sulfonamides | Pure Water | 20, 200, 400 | 70 - 96 | < 15 |
| Sulfonamides | Milk | - | 91 - 114 | - |
Mandatory Visualizations
Logical Relationships and Workflows
As N-Acetylsulfanilamide-¹³C₆ is an analytical tool, a diagram of a biological signaling pathway is not applicable. Instead, the following diagrams illustrate the experimental workflow for its use in quantitative analysis.
Caption: Experimental workflow for quantitative analysis using N-Acetylsulfanilamide-¹³C₆.
Caption: Logical relationship for isotope dilution mass spectrometry.
References
- 1. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. hpst.cz [hpst.cz]
- 7. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofchemistry.org [journalofchemistry.org]
A Technical Guide to the Synthesis and Purification of ¹³C Labeled N-Acetylsulfanilamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled N-Acetylsulfanilamide, a critical internal standard for pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.
Introduction
N-Acetylsulfanilamide is the primary metabolite of sulfanilamide, a foundational molecule in the development of sulfa drugs. The use of stable isotope-labeled compounds, such as ¹³C labeled N-Acetylsulfanilamide, is indispensable in modern drug discovery and development.[1] These labeled analogs serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, enabling precise determination of drug and metabolite concentrations in complex biological matrices.[1][2] This guide details a robust synthetic route starting from ¹³C labeled aniline, followed by a multi-step process to yield the target compound with high purity.
Synthesis of ¹³C Labeled N-Acetylsulfanilamide
The synthesis of N-Acetylsulfanilamide with a ¹³C label on the phenyl ring can be achieved through a well-established four-step process starting from commercially available uniformly [¹³C]-labeled aniline.[3] This method ensures the stable isotope label is incorporated into the core structure of the molecule.
Overall Synthetic Scheme
The synthesis involves the protection of the amino group by acetylation, followed by chlorosulfonation, amination to form the sulfonamide, and finally, deprotection is not necessary as the target is the N-acetylated compound.
Caption: Synthetic workflow for ¹³C labeled N-Acetylsulfanilamide.
Experimental Protocols
Step 1: Synthesis of [phenyl-ring-¹³C]-Acetanilide [4][5]
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 100 mL of 0.4 M hydrochloric acid.
-
To the stirring solution, add 3.6 mL of [U-¹³C₆]-aniline.
-
Warm the mixture to 50°C.
-
In a separate beaker, prepare a solution of 6.0 g of sodium acetate trihydrate in 20 mL of water.
-
In another clean, dry beaker, measure 4.4 mL of acetic anhydride.
-
Add the acetic anhydride in one portion to the warm aniline hydrochloride solution with rapid stirring.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Dry the product to obtain [phenyl-ring-¹³C]-acetanilide.
Step 2: Synthesis of [phenyl-ring-¹³C]-p-Acetamidobenzenesulfonyl Chloride [6]
-
To a dried flask, add the [phenyl-ring-¹³C]-acetanilide obtained from the previous step.
-
In a fume hood, carefully add chlorosulfonic acid to the acetanilide at a 5:1 molar ratio with cooling in an ice bath to maintain the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product, [phenyl-ring-¹³C]-p-acetamidobenzenesulfonyl chloride, under vacuum.
Step 3: Synthesis of [phenyl-ring-¹³C]-N-Acetylsulfanilamide [4]
-
Place the crude [phenyl-ring-¹³C]-p-acetamidobenzenesulfonyl chloride in a 125 mL Erlenmeyer flask.
-
Add 15 mL of concentrated (28%) aqueous ammonia in a fume hood.
-
Stir the mixture vigorously. The reaction is exothermic and may require cooling in an ice bath.
-
After the initial reaction subsides, continue stirring for 15-20 minutes.
-
The solid product is [phenyl-ring-¹³C]-N-Acetylsulfanilamide.
-
Collect the crude product by vacuum filtration.
Purification of ¹³C Labeled N-Acetylsulfanilamide
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.
Purification Workflow
Caption: Purification workflow for ¹³C labeled N-Acetylsulfanilamide.
Experimental Protocol for Purification
-
Transfer the crude [phenyl-ring-¹³C]-N-Acetylsulfanilamide to a beaker.
-
Add a minimal amount of boiling water to dissolve the solid completely.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified [phenyl-ring-¹³C]-N-Acetylsulfanilamide in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of ¹³C labeled N-Acetylsulfanilamide.
| Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| [U-¹³C₆]-Aniline | [¹³C₆]-Acetanilide | Acetic Anhydride, Sodium Acetate | 85-95 | [4] |
| [¹³C₆]-Acetanilide | [¹³C₆]-p-Acetamidobenzenesulfonyl Chloride | Chlorosulfonic Acid | 60-70 | [6] |
| [¹³C₆]-p-Acetamidobenzenesulfonyl Chloride | [¹³C₆]-N-Acetylsulfanilamide | Aqueous Ammonia | 70-80 | [4] |
| Table 1: Summary of Synthetic Steps and Expected Yields. |
| Analytical Technique | Expected Results | Reference |
| ¹H NMR | Spectrum consistent with the structure of N-Acetylsulfanilamide, with splitting patterns of aromatic protons influenced by ¹³C-¹H coupling. | [7][8] |
| ¹³C NMR | Enriched signals for the six aromatic carbons, confirming the incorporation and position of the ¹³C label. Chemical shifts will be consistent with the structure. | [9][10] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of [¹³C₆]-N-Acetylsulfanilamide (C₈H₁₀N₂O₃S with six ¹³C atoms). The isotopic enrichment can also be determined. | [2] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>98%). | [3] |
| Table 2: Analytical Characterization of ¹³C Labeled N-Acetylsulfanilamide. |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of ¹³C labeled N-Acetylsulfanilamide. The described multi-step synthesis starting from ¹³C labeled aniline is a reliable method for obtaining the desired isotopically labeled internal standard. The purification and analytical protocols ensure the final product is of high purity and suitable for demanding applications in drug metabolism and pharmacokinetic studies. Adherence to these methodologies will enable researchers to confidently produce and characterize this essential tool for bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of typical sulfonamide antibiotics with [<sup>14</sup>C]- and [<sup>13</sup>C]-labeling on the phenyl ring for use in environmental studies - ProQuest [proquest.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sulfanilamide synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N'-Diacetylsulfanilamide | 5626-90-4 | Benchchem [benchchem.com]
- 10. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Acetylsulfanilamide-13C6
This guide provides a comprehensive overview of the core physicochemical properties of N-Acetylsulfanilamide-13C6, an isotopically labeled version of N-Acetylsulfanilamide. It is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds as internal standards in quantitative analyses or in metabolic studies. This document details key physical and chemical data, outlines experimental protocols, and presents logical and experimental workflows through visualization.
Core Physicochemical Properties
This compound is the stable isotope-labeled analog of N-Acetylsulfanilamide, a metabolite of the sulfonamide class of antibiotics. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. While many of its physicochemical properties are comparable to the unlabeled parent compound, its molecular weight is inherently different.
The quantitative data for both the labeled and unlabeled compounds are summarized below for comparative analysis.
| Property | This compound | N-Acetylsulfanilamide (Unlabeled) | Source(s) |
| Molecular Formula | ¹³C₆C₂H₁₀N₂O₃S | C₈H₁₀N₂O₃S | [1][2][3] |
| Molecular Weight | 220.20 g/mol | 214.24 g/mol | [1][3] |
| Exact Mass | 220.06134237 g/mol | 214.041 g/mol | [1][3] |
| Appearance | Solid | White to Off-White Solid | [1][2] |
| Melting Point | Not specified, expected to be similar to unlabeled | 214-217 °C | [1][2][4][5] |
| Boiling Point | Not specified | 418.91 °C (Predicted) | [2][5] |
| Density | Not specified | ~1.4 g/cm³ | [1][2][4][5] |
| pKa | Not specified, expected to be similar to unlabeled | 9.88 ± 0.12 (Predicted) | [2][5] |
| LogP (Octanol/Water) | Not specified | 0.292 to 2.146 (Calculated/Predicted) | [1][6] |
| Hydrogen Bond Donor Count | 2 | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1][3] |
| Rotatable Bond Count | 2 | 2 | [1] |
| Solubility | Not specified, expected to be similar to unlabeled | DMSO: ≥30 mg/mLDMF: 30 mg/mLMethanol: Slightly solubleWater: Slightly soluble | [1][2][5][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting.
2.1 Protocol for Preparation of Stock Solutions
Due to its limited aqueous solubility, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution.
-
Objective: To prepare a high-concentration stock solution for serial dilution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.[7]
-
Methodology:
-
Weigh the desired mass of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 66.67 mg/mL).[7]
-
Vortex the solution vigorously.
-
If complete dissolution is not achieved, use an ultrasonic bath to aid solubilization.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -20°C or -80°C for long-term stability.[1][7]
-
2.2 Protocol for Preparation of In Vivo Formulation
For animal studies, a biocompatible solvent system is required. The following protocol describes the preparation of a common vehicle for oral or parenteral administration.
-
Objective: To prepare a clear, soluble formulation for in vivo experiments.
-
Methodology (based on a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline system): [7]
-
Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution (target concentration: 2.5 mg/mL), sequentially add the following components, ensuring the solution is mixed thoroughly after each addition:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
The resulting solution should be clear, with a final solubility of at least 2.5 mg/mL.[7] It is recommended to prepare this working solution fresh on the day of use.[7]
-
2.3 General Protocol for Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For N-Acetylsulfanilamide, this is expected to be in the 214-217 °C range.[1][4]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to this compound.
References
- 1. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 2. chembk.com [chembk.com]
- 3. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]
- 4. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Navigating Isotopic Purity: A Technical Guide for N-Acetylsulfanilamide-13C6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the isotopic purity requirements for N-Acetylsulfanilamide-13C6, a critical internal standard in drug metabolism and pharmacokinetic studies.
The Imperative of High Isotopic Purity
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is its chemical identity and physicochemical similarity to the analyte of interest. An ideal SIL-IS co-elutes with the analyte, experiences identical ionization efficiency, and compensates for variations in sample preparation and matrix effects. However, the presence of unlabeled analyte (M+0) as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration, compromising the accuracy of the study. Therefore, ensuring high isotopic purity is a critical prerequisite for a robust bioanalytical method.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized internal standards. While specific isotopic purity percentages are not universally mandated for every compound, the general expectation is that the contribution of the unlabeled analyte from the internal standard should be minimal and not affect the accuracy of the measurement at the lower limit of quantification (LLOQ).
Quantitative Specifications for this compound
While a specific, universally accepted isotopic purity threshold for this compound is not explicitly defined in regulatory guidelines, a combination of general best practices and specifications for analogous compounds provides a strong framework for establishing acceptance criteria. The primary concern is the contribution of the M+0 peak (unlabeled N-Acetylsulfanilamide) from the M+6 internal standard.
| Parameter | Recommended Specification | Rationale |
| Isotopic Purity (M+6) | ≥ 98% | Minimizes the contribution of lower mass isotopologues, ensuring the primary signal corresponds to the fully labeled standard. |
| Isotopic Enrichment | ≥ 99 atom % 13C | Indicates the percentage of carbon atoms that are 13C in the labeled positions, a direct measure of the labeling efficiency. |
| Unlabeled (M+0) Content | ≤ 0.5% | Directly controls the potential for interference and overestimation of the analyte at the LLOQ. This is a critical parameter for ensuring assay accuracy. |
| Chemical Purity | ≥ 98% | Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time. |
Table 1: Recommended Quantitative Specifications for this compound Internal Standard.
Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1. Materials and Reagents
-
This compound Internal Standard
-
N-Acetylsulfanilamide Reference Standard (unlabeled)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
High-purity nitrogen gas
3.2. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and unlabeled N-Acetylsulfanilamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions of the this compound working solution to assess instrument response and linearity. A typical concentration for direct infusion or LC-MS analysis would be in the range of 100-1000 ng/mL.
3.3. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used for this class of compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (M+6): Monitor the transition from the precursor ion (m/z 221.1) to a characteristic product ion.
-
Unlabeled N-Acetylsulfanilamide (M+0): Monitor the transition from the precursor ion (m/z 215.0) to the same characteristic product ion.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.
-
3.4. Data Analysis and Isotopic Purity Calculation
-
Acquire the mass spectra for the this compound solution.
-
Integrate the peak areas for the M+6 and M+0 MRM transitions.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Peak Area (M+6) / (Peak Area (M+6) + Peak Area (M+0))] x 100
3.5. Acceptance Criteria
The calculated isotopic purity should meet the recommended specification of ≥ 98%. The contribution of the M+0 peak should be ≤ 0.5%.
Visualizing Key Processes
4.1. Experimental Workflow for Isotopic Purity Determination
A flowchart outlining the key steps in determining the isotopic purity of this compound.
4.2. Logical Relationship of Purity Requirements
A diagram illustrating how different purity aspects contribute to reliable quantification.
Conclusion
A Technical Guide to N-Acetylsulfanilamide-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetylsulfanilamide-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications. This document details commercially available sources, their specifications, and explores the mechanistic basis of its utility in studying biochemical pathways and drug metabolism.
Commercial Suppliers and Product Specifications
N-Acetylsulfanilamide-¹³C₆ is available from several commercial suppliers catering to the research community. The following table summarizes the key quantitative data for products from prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Smolecule | N4-Acetylsulfanilamide-(ring-¹³C₆), VETRANAL™, analytical standard | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | 220.20 | Analytical Standard | Not specified |
| MedchemExpress (MCE) | N-Acetylsulfanilamide-¹³C₆ | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | 220.20 | ≥98% (by LCMS) | Not specified |
| Alfa Chemistry | N-Acetylsulfanilamide-¹³C₆ | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | Not specified | Not specified | Not specified |
| BLDpharm | N-(4-Sulfamoylphenyl-1,2,3,4,5,6-¹³C₆)acetamide | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | Not specified | Not specified | Not specified |
Mechanism of Action and Relevance in Research
N-Acetylsulfanilamide is a metabolite of sulfanilamide, a class of synthetic antimicrobial agents. The primary mechanism of action of sulfanilamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its blockade starves the bacteria of these vital components, leading to bacteriostasis.[1]
Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme. This selective toxicity makes the folic acid synthesis pathway an excellent target for antimicrobial drugs.
The ¹³C₆-labeled version of N-Acetylsulfanilamide serves as a powerful tool in metabolic studies. The six carbon-13 atoms in the benzene ring provide a distinct mass shift, allowing researchers to trace the metabolism and disposition of the compound using mass spectrometry-based techniques. This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies.
Signaling Pathway: Inhibition of Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfanilamides.
Experimental Protocols
While specific experimental protocols for N-Acetylsulfanilamide-¹³C₆ are often application-dependent, the following provides a general framework for its use in metabolic labeling and analysis.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes. The use of N-Acetylsulfanilamide-¹³C₆ allows for precise quantification of the parent compound and its metabolites by LC-MS.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., human, rat, mouse), an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: The reaction is initiated by the addition of N-Acetylsulfanilamide-¹³C₆ to the pre-warmed incubation mixture.
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS Analysis: The supernatant is transferred to autosampler vials for analysis by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of N-Acetylsulfanilamide-¹³C₆ and its potential metabolites.
-
Data Analysis: The peak areas of the parent compound at different time points are used to calculate the rate of metabolism and determine parameters such as half-life and intrinsic clearance.
Isotope Dilution Mass Spectrometry for Quantification
N-Acetylsulfanilamide-¹³C₆ is an ideal internal standard for the accurate quantification of unlabeled N-Acetylsulfanilamide in biological matrices.
Methodology:
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), a known amount of N-Acetylsulfanilamide-¹³C₆ (internal standard) is added.
-
Extraction: The analyte and internal standard are extracted from the matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS Analysis: The extracted sample is analyzed by LC-MS. The mass spectrometer is configured to monitor the specific m/z of both the unlabeled analyte and the ¹³C₆-labeled internal standard.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
Conclusion
N-Acetylsulfanilamide-¹³C₆ is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and related fields. Its stable isotope label allows for precise and accurate tracing and quantification in complex biological systems. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in scientific research.
References
Decoding the Certificate of Analysis: A Technical Guide to N-Acetylsulfanilamide-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for N-Acetylsulfanilamide-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document will dissect the key quality control tests, elaborate on the underlying analytical methodologies, and present the data in a clear, accessible format to ensure confidence in its use for research and drug development.
Overview of this compound
This compound is the isotopically labeled analog of N-Acetylsulfanilamide, a metabolite of the sulfonamide class of antibiotics. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of N-Acetylsulfanilamide in complex biological matrices. A thorough and well-documented CoA is essential for ensuring the identity, purity, and quality of this critical reagent.
Key Analytical Parameters and Data Presentation
A typical Certificate of Analysis for this compound will present data from a battery of analytical tests. The following tables summarize the key quantitative data and their significance.
Table 1: Identification and Chemical Properties
| Parameter | Specification | Result | Method |
| Chemical Name | N-(4-sulfamoyl(phenyl-13C6))acetamide | Conforms | |
| CAS Number | 1655498-04-6 | Conforms | |
| Molecular Formula | C₂¹³C₆H₁₀N₂O₃S | Conforms | Mass Spectrometry |
| Molecular Weight | 220.24 g/mol | 220.24 | Mass Spectrometry |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C | Mass Spectrometry |
| Chemical Purity (by ¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Isotopic Purity Calculation: The relative intensities of the ion peaks corresponding to the ¹³C₆-labeled compound and any unlabeled (¹²C₆) species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the proton environment and check for proton-containing impurities.
-
¹³C NMR: To confirm the presence of the six ¹³C-labeled carbon atoms in the aromatic ring and the two unlabeled carbons.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the structure.
Karl Fischer Titration for Water Content
Objective: To quantify the amount of water present in the material.
Methodology:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
-
Procedure: A known amount of the sample is introduced into the titration cell. The Karl Fischer reagent is added until all the water in the sample has reacted. The amount of reagent consumed is used to calculate the water content.
Visualizing the Analytical Workflow and Key Relationships
Diagrams are essential for visualizing the logical flow of experiments and the relationships between different analytical concepts.
This workflow illustrates the sequential and parallel testing that a batch of this compound undergoes, from initial receipt to the final generation of the Certificate of Analysis.
This diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound under tandem mass spectrometry (MS/MS) conditions, which is useful for structural elucidation and developing quantitative methods.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures the quality and suitability of this internal standard for its intended scientific use. By understanding the data presented and the rigorous analytical methods employed, researchers can have a high degree of confidence in the accuracy and reliability of their experimental results. This guide serves as a valuable resource for interpreting the CoA and appreciating the comprehensive quality control that underpins the provision of high-purity, well-characterized stable isotope-labeled compounds.
An In-depth Technical Guide to the Mass Spectrum of N-Acetylsulfanilamide-13C6
This guide provides a comprehensive overview of the mass spectrometric analysis of N-Acetylsulfanilamide-13C6, a stable isotope-labeled internal standard crucial for quantitative studies in drug metabolism and pharmacokinetic research. The document details expected mass spectral data, a representative experimental protocol for its acquisition, and a visual representation of its fragmentation pathway.
Introduction
This compound is the 13C-labeled version of N-acetylsulfanilamide, a metabolite of the sulfonamide antibiotic sulfanilamide. The incorporation of six 13C atoms in the benzene ring provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of its unlabeled counterpart. Understanding its behavior under mass spectrometric conditions is paramount for developing robust analytical methods.
Mass Spectral Data
The mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions that provide structural information. The key difference from its unlabeled analogue is a 6 Dalton (Da) mass shift for the molecular ion and any fragments retaining the 13C-labeled phenyl ring.
Predicted Molecular Ion and Key Fragments
The following table summarizes the predicted m/z values for the protonated molecular ion and major fragment ions of this compound in positive ion mode electrospray ionization (ESI), based on data for the unlabeled compound.
| Ion | Predicted m/z (this compound) | Corresponding m/z (N-Acetylsulfanilamide) | Description |
| [M+H]+ | 221.0680 | 215.0485 | Protonated Molecular Ion |
| [M+H - H2O]+ | 203.0574 | 197.0379 | Loss of water |
| [M+H - C2H2O]+ | 179.0373 | 173.0178 | Loss of ketene from the acetyl group |
| [C6H6NO2S]+ (13C6 labeled) | 162.0553 | 156.0358 | Loss of the acetyl group |
| [C6H6N]+ (13C6 labeled) | 99.0772 | 93.0574 | Labeled aniline fragment |
| [C4H4S]+ (unlabeled) | 84.0083 | 84.0083 | Thiophene-like fragment (unlabeled) |
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a typical method for acquiring the mass spectrum of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Sample Preparation
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (1:1 v/v) to achieve a final concentration of 1 µg/mL.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential contaminants. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)
-
MS1 Scan Range: m/z 100-300
-
Precursor Ion for MS/MS: m/z 221.1
-
Collision Energy: Optimize for fragmentation, typically in the range of 10-30 eV.
-
MS/MS Scan Range: m/z 50-230
Fragmentation Pathway Visualization
The fragmentation of this compound in the gas phase upon collision-induced dissociation (CID) provides characteristic product ions. The following diagram illustrates the logical relationships in the fragmentation cascade.
Caption: Fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is predictable and provides distinct, high-mass fragments suitable for its use as an internal standard. The provided experimental protocol and fragmentation diagram serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development of sensitive and specific quantitative assays.
The Metabolic Journey of N-Acetylsulfanilamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of N-Acetylsulfanilamide in biological systems. N-Acetylsulfanilamide is the primary metabolite of the antibiotic sulfanilamide and its disposition is a key determinant of both the efficacy and potential toxicity of the parent drug. This document outlines its metabolic pathways, quantitative pharmacokinetic parameters, and the experimental methodologies used for its study.
Core Metabolic Pathways of N-Acetylsulfanilamide
The metabolism of N-Acetylsulfanilamide is intrinsically linked to its parent compound, sulfanilamide, through a dynamic and reversible acetylation-deacetylation equilibrium. This process is primarily mediated by N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 isozyme.[1][2] The metabolic transformations do not stop at simple deacetylation; further acetylation at different sites can occur, leading to a cascade of related metabolites.
The primary metabolic events include:
-
N4-Deacetylation: The primary route of metabolism for administered N-Acetylsulfanilamide is its conversion back to the pharmacologically active sulfanilamide. This reaction is catalyzed by acylases.
-
N1-Acetylation: Sulfanilamide, formed from the deacetylation of N-Acetylsulfanilamide, can undergo acetylation at the N1 position of the sulfonamide group, forming N1-Acetylsulfanilamide.[1]
-
N1,N4-Diacetylation: A further metabolic step can lead to the formation of N1,N4-Diacetylsulfanilamide from either N1-Acetylsulfanilamide or N-Acetylsulfanilamide (N4-acetylsulfanilamide).[1]
-
Hydroxylation: A minor pathway involves the oxidation of the aromatic ring of sulfanilamide to form 3-hydroxysulfanilamide.[1]
These intricate pathways are visualized in the diagram below, illustrating the relationships between the parent drug and its key metabolites.
Pharmacogenetics: The Role of N-Acetyltransferase (NAT) Polymorphism
A critical factor influencing the metabolism of N-Acetylsulfanilamide is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme. This leads to distinct population phenotypes: "slow acetylators" and "fast acetylators".[2]
-
Slow Acetylators: Individuals with reduced NAT2 enzyme activity metabolize sulfanilamide to N-Acetylsulfanilamide at a slower rate. This can lead to higher plasma concentrations and a longer half-life of the active sulfanilamide, potentially increasing the risk of concentration-dependent side effects.
-
Fast Acetylators: These individuals possess highly active NAT2 enzymes, leading to more rapid conversion of sulfanilamide to N-Acetylsulfanilamide.
The acetylator phenotype is a key consideration in drug development and personalized medicine, as it can significantly impact the pharmacokinetic profile of sulfonamide drugs.
Quantitative Pharmacokinetic Data
The disposition of N-Acetylsulfanilamide and its parent compound, sulfanilamide, has been quantitatively characterized in humans. The following table summarizes key pharmacokinetic parameters.
| Parameter | Sulfanilamide | N-Acetylsulfanilamide (N4) | N1-Acetylsulfanilamide | Reference |
| Half-life (t½) | 10 hours | 8-10 hours | - | [1] |
| Volume of Distribution (Vd) | - | - | - | |
| Protein Binding | 20% | 40% | 60% | [1] |
| Renal Clearance | ~36 ml/min | ~95 ml/min | - | [1] |
| Urinary Excretion (% of dose) | 18% | 72% | Traces | [1][3] |
Data is primarily derived from studies administering sulfanilamide, from which N-Acetylsulfanilamide is the major metabolite. Data for N1-Acetylsulfanilamide is less quantitatively defined in humans.
Experimental Protocols
The identification and quantification of N-Acetylsulfanilamide and its metabolites in biological matrices such as plasma and urine are typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma
-
Plasma Pre-treatment: To 1 mL of human plasma, add an internal standard solution. Buffer the plasma sample to a pH of approximately 9 with 0.1 M potassium dihydrogen phosphate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge under a gentle vacuum.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1-2 mL of acetonitrile or methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for sulfanilamide, N-Acetylsulfanilamide, and other metabolites.
-
Data Acquisition: Full scan and product ion scan modes can be used for metabolite identification.
-
The workflow for a typical bioanalytical study is depicted below.
Conclusion
The metabolic fate of N-Acetylsulfanilamide is a multifaceted process governed by a reversible acetylation-deacetylation equilibrium, with significant inter-individual variability due to the genetic polymorphism of NAT enzymes. The primary metabolites include sulfanilamide, N1-Acetylsulfanilamide, and N1,N4-Diacetylsulfanilamide. Excretion is predominantly renal, with N-acetylated derivatives showing higher clearance rates than the parent sulfanilamide.[3] A thorough understanding of these metabolic pathways and pharmacokinetic profiles, facilitated by robust bioanalytical methods, is essential for the development and clinical application of sulfonamide-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using N-Acetylsulfanilamide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of N-Acetylsulfanilamide using an isotope dilution mass spectrometry (IDMS) method. The use of a stable isotope-labeled internal standard, N-Acetylsulfanilamide-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This method is particularly suited for complex biological matrices encountered in drug metabolism and pharmacokinetic studies.
N-Acetylsulfanilamide is a metabolite of sulfanilamide and other sulfonamide antibiotics.[2] Accurate quantification is crucial for understanding the disposition of these drugs. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is a reference method for the accurate determination of sulfonamides in various matrices.[3][4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled analogue of the analyte, in this case, N-Acetylsulfanilamide-¹³C₆, is added to the sample as an internal standard (IS).[1] The IS is chemically identical to the analyte and behaves similarly during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the IS, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in injection volume.[1]
Experimental Protocols
Materials and Reagents
-
N-Acetylsulfanilamide (analytical standard)
-
N-Acetylsulfanilamide-¹³C₆ (isotopically labeled internal standard)[5]
-
Acetonitrile (ACN), LC-MS grade[6]
-
Methanol (MeOH), LC-MS grade[7]
-
Formic acid (FA), LC-MS grade[6]
-
Water, deionized or Milli-Q
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4]
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-Acetylsulfanilamide and N-Acetylsulfanilamide-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N-Acetylsulfanilamide by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
-
Internal Standard Working Solution (IS-WS):
-
Dilute the N-Acetylsulfanilamide-¹³C₆ primary stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.
-
Sample Preparation
The following is a general protocol for plasma samples. Optimization may be required for other matrices.
-
Sample Spiking:
-
To 100 µL of plasma sample, add 10 µL of the IS-WS (1 µg/mL N-Acetylsulfanilamide-¹³C₆).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.[8]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional (for increased cleanup):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate (or the supernatant from protein precipitation) to dryness under a gentle stream of nitrogen at 40°C.[9][10]
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for sulfonamides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Conditions | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.[6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing standard solutions. A common transition for N-Acetylsulfanilamide is m/z 215 -> 156. The transition for the ¹³C₆-labeled standard would be m/z 221 -> 162. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Data Presentation
Calibration Curve
Prepare a calibration curve by spiking known concentrations of N-Acetylsulfanilamide into a blank matrix and adding a constant amount of the N-Acetylsulfanilamide-¹³C₆ internal standard to each calibrator. Plot the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for sulfonamide analysis using IDMS.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.995[12] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL (matrix dependent)[1][3] |
| Accuracy (% Recovery) | 90% - 110%[1][3][4] |
| Precision (% RSD) | < 15%[1][12] |
| Matrix Effect | Corrected by the internal standard[4] |
| Relative Measurement Uncertainty | 7.5% - 12.7%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isotope dilution mass spectrometry analysis of N-Acetylsulfanilamide.
Caption: General workflow for N-Acetylsulfanilamide analysis by IDMS.
Logical Relationship of IDMS
The following diagram illustrates the core principle of isotope dilution mass spectrometry.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. acgpubs.org [acgpubs.org]
- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 11. bloodworksnw.org [bloodworksnw.org]
- 12. hpst.cz [hpst.cz]
Application Note: High-Throughput Analysis of Sulfonamide Residues in Animal-Derived Food Products Using N-Acetylsulfanilamide-¹³C₆ and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in complex food matrices, such as milk, shrimp, and liver tissue. The protocol employs a streamlined sample preparation procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method incorporates N-Acetylsulfanilamide-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects, as well as variations in extraction recovery and instrument response, leading to reliable quantification at low concentrations.[1][2] This method is ideally suited for food safety testing, quality control laboratories, and researchers in the field of drug development and veterinary medicine.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals. However, the overuse or improper administration of these drugs can lead to the presence of their residues in animal-derived products, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance. Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.
To enforce these regulations and ensure food safety, sensitive and reliable analytical methods are required. LC-MS/MS has become the gold standard for the analysis of sulfonamide residues due to its high selectivity and sensitivity. A significant challenge in the analysis of complex matrices like food is the potential for ion suppression or enhancement, collectively known as matrix effects, which can adversely affect the accuracy and precision of quantification. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analytes of interest is the most effective way to mitigate these effects.[1][2]
N-Acetylsulfanilamide is a major metabolite of several sulfonamide drugs. Its ¹³C-labeled counterpart, N-Acetylsulfanilamide-¹³C₆, serves as an excellent internal standard for the analysis of a broad range of sulfonamides. Its structural similarity to the acetylated metabolites and its close elution profile to many parent sulfonamides make it an ideal choice for correcting analytical variability. This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of sulfonamides in various food matrices, leveraging the benefits of N-Acetylsulfanilamide-¹³C₆ for enhanced data quality.
Experimental Protocols
Sample Preparation (QuEChERS Method for Milk)
This protocol is adapted from a validated method for sulfonamide analysis in milk and is suitable for other fatty matrices with minor modifications.
Materials:
-
Homogenized milk sample
-
N-Acetylsulfanilamide-¹³C₆ internal standard spiking solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge capable of 10,000 rpm
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette 5 mL of the homogenized milk sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with 100 µL of the 1 µg/mL N-Acetylsulfanilamide-¹³C₆ internal standard solution.
-
Add 10 mL of a 6:4 (v/v) mixture of Acetonitrile:Ethyl Acetate.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 6 mL of the supernatant (top layer) to a clean 15 mL centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 1.5 mL of n-hexane to the dried extract and vortex for 1 minute to defat the sample.
-
Add 1.5 mL of a 10% (v/v) aqueous methanol solution and vortex for another minute.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer 500 µL of the lower aqueous methanol layer into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables present representative quantitative data for the analysis of various sulfonamides.
Disclaimer: The following data is illustrative of the expected performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard for sulfonamide analysis. Specific performance characteristics for N-Acetylsulfanilamide-¹³C₆ should be determined during in-house method validation.
Table 1: MRM Transitions for Selected Sulfonamides and N-Acetylsulfanilamide-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Sulfadiazine | 251.1 | 156.1 | 92.1 | 20 |
| Sulfathiazole | 256.0 | 156.0 | 92.1 | 22 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 | 25 |
| Sulfamethoxazole | 254.1 | 156.1 | 108.1 | 18 |
| Sulfapyridine | 250.1 | 156.1 | 93.1 | 20 |
| Sulfaquinoxaline | 301.1 | 156.1 | 145.1 | 28 |
| N-Acetylsulfanilamide-¹³C₆ (IS) | 221.1 | 162.1 | 98.1 | 20 |
Table 2: Method Validation Data for Sulfonamides in Milk (Illustrative)
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | Precision (RSD, %) | LOQ (ng/mL) |
| Sulfadiazine | 1 - 100 | >0.99 | 95.2 | <10 | 1.0 |
| Sulfathiazole | 1 - 100 | >0.99 | 92.8 | <10 | 1.0 |
| Sulfamethazine | 1 - 100 | >0.99 | 98.1 | <5 | 0.5 |
| Sulfamethoxazole | 1 - 100 | >0.99 | 96.5 | <5 | 0.5 |
| Sulfapyridine | 1 - 100 | >0.99 | 94.3 | <10 | 1.0 |
| Sulfaquinoxaline | 2 - 100 | >0.99 | 91.7 | <15 | 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample reception to final data reporting.
Caption: Workflow for sulfonamide analysis.
Rationale for Using a ¹³C-Labeled Internal Standard
The diagram below outlines the logical basis for employing a stable isotope-labeled internal standard like N-Acetylsulfanilamide-¹³C₆.
Caption: Compensation for analytical variability.
Conclusion
The described LC-MS/MS method, incorporating N-Acetylsulfanilamide-¹³C₆ as an internal standard, provides a highly reliable and sensitive approach for the routine monitoring of sulfonamide residues in diverse and complex food matrices. The use of a stable isotope-labeled internal standard is paramount for achieving accurate quantification by effectively compensating for matrix-induced signal variations and inconsistencies in sample preparation. This method is fit-for-purpose for regulatory compliance testing and other food safety applications, ensuring the integrity of the food supply chain.
References
Application Note: Analysis of Sulfonamide Residues in Honey Using a Stable Isotope-Labeled Internal Standard
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial diseases in honeybees.[1] The potential for residual amounts of these compounds to accumulate in honey raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) or require that residues be absent in honey, necessitating sensitive and reliable analytical methods for their detection and quantification.
This application note details a robust and accurate method for the determination of multiple sulfonamide residues in honey samples. The methodology utilizes a stable isotope-labeled internal standard, N-Acetylsulfanilamide-13C6, coupled with two common sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive detection technique.
The use of a 13C-labeled internal standard is critical for accurate quantification in complex matrices like honey.[2][3][4] this compound is an ideal internal standard as it mimics the chemical behavior of the target sulfonamide analytes throughout the extraction, cleanup, and ionization processes, thus compensating for matrix effects and variations in instrument response.[5] Its acetylated form also makes it structurally similar to potential sulfonamide metabolites, offering a more representative correction.[6][7]
Experimental Protocols
Two primary sample preparation protocols are presented: a modified QuEChERS method and a Solid-Phase Extraction (SPE) method.
Protocol 1: Modified QuEChERS Method
This method offers a rapid and high-throughput sample preparation approach.
Materials:
-
Honey sample
-
This compound internal standard solution
-
Deionized water
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (d-SPE) sorbent (e.g., C18, PSA)
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Dissolution and Acidification: Add 10 mL of deionized water and 100 µL of 1 M HCl. Vortex until the honey is completely dissolved. Sonicate for 15-20 minutes to aid dissolution.[5]
-
Liquid-Liquid Partitioning: Add 10 mL of acetonitrile. Add QuEChERS extraction salts, cap tightly, and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Sample Filtration and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
QuEChERS Workflow Diagram
Caption: Workflow for sulfonamide analysis in honey using the QuEChERS method.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a more thorough cleanup, which can be beneficial for complex honey matrices.
Materials:
-
Honey sample
-
This compound internal standard solution
-
Deionized water
-
Hydrochloric acid (HCl)
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
Methanol
-
Elution solvent (e.g., acetonitrile with formic acid)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization and Hydrolysis: Weigh 2 g of honey into a centrifuge tube. Add 5 mL of 2 M HCl and stir for 30 minutes to hydrolyze any sugar-bound sulfonamides.[8]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the hydrolyzed honey sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elution: Elute the sulfonamides with 5 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Sample Filtration and Analysis: Filter the reconstituted sample into an autosampler vial for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: Workflow for sulfonamide analysis in honey using Solid-Phase Extraction.
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the sulfonamides, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each sulfonamide and the internal standard. The precursor ion for N-Acetylsulfanilamide is m/z 215.05.[9] Based on its fragmentation pattern, prominent product ions would be selected for the transitions of the 13C6-labeled internal standard (precursor m/z ~221.07).
Quantitative Data Summary
The following tables summarize typical performance data for sulfonamide analysis in honey based on literature values. The use of this compound as an internal standard is expected to yield comparable or improved accuracy and precision.
Table 1: Recovery Data for Sulfonamides in Honey
| Sulfonamide | QuEChERS Recovery (%) | SPE Recovery (%) |
| Sulfadiazine | 85 - 110 | 80 - 105 |
| Sulfathiazole | 80 - 105 | 75 - 100 |
| Sulfamethazine | 90 - 115 | 85 - 110 |
| Sulfamethoxazole | 88 - 112 | 82 - 108 |
| Sulfadimethoxine | 92 - 118 | 88 - 115 |
| Data compiled from various sources.[5][9][10][11][12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Honey (µg/kg)
| Sulfonamide | LOD (µg/kg) | LOQ (µg/kg) |
| Sulfadiazine | 0.1 - 1.0 | 0.3 - 3.0 |
| Sulfathiazole | 0.1 - 1.5 | 0.4 - 4.5 |
| Sulfamethazine | 0.05 - 0.8 | 0.15 - 2.5 |
| Sulfamethoxazole | 0.1 - 1.2 | 0.3 - 3.6 |
| Sulfadimethoxine | 0.08 - 1.0 | 0.24 - 3.0 |
| Data compiled from various sources.[5][10][13] |
Conclusion
The described methods provide a reliable and sensitive approach for the routine monitoring of sulfonamide residues in honey. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample preparation. Both the QuEChERS and SPE protocols offer effective cleanup, with the choice depending on the laboratory's throughput needs and the complexity of the honey matrix. The LC-MS/MS parameters can be optimized to achieve the desired sensitivity and selectivity for a wide range of sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast determination of sulfonamides and their acetylated metabolites from environmental water based on magnetic molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantification of Sulfonamides in Wastewater using N-Acetylsulfanilamide-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of sulfonamide antibiotics in wastewater samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates N-Acetylsulfanilamide-¹³C₆ as an internal standard to ensure accuracy and precision.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism and subsequent excretion lead to their presence in wastewater, raising concerns about the development of antibiotic resistance and potential ecotoxicological effects. Accurate and reliable quantification of these compounds in complex matrices like wastewater is crucial for environmental monitoring and risk assessment.
This application note details a robust analytical method employing Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by LC-MS/MS for the sensitive and selective determination of a range of sulfonamides. The use of a stable isotope-labeled internal standard, N-Acetylsulfanilamide-¹³C₆, is critical for compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of sulfonamides from wastewater samples.
Materials:
-
Wastewater sample
-
N-Acetylsulfanilamide-¹³C₆ internal standard solution (1 µg/mL in methanol)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)
-
Glass fiber filters (1 µm pore size)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Filtration: Collect wastewater samples in clean amber glass bottles and store them at 4°C. Prior to extraction, filter the samples through a 1 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered wastewater sample, add a known amount of the N-Acetylsulfanilamide-¹³C₆ internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 µg/L).
-
Sample Acidification: Adjust the pH of the sample to 3.0-4.0 with formic acid.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water adjusted to pH 3.0-4.0 with formic acid. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained sulfonamides from the cartridge with two 4 mL aliquots of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 1: LC-MS/MS MRM Transitions and Collision Energies for Selected Sulfonamides and the Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| N-Acetylsulfanilamide-¹³C₆ (IS) | 221.1 | 156.0 | 15 | 108.0 | 25 |
| Sulfadiazine | 251.0 | 156.0 | 18 | 92.1 | 35 |
| Sulfamethoxazole | 254.1 | 156.0 | 15 | 108.1 | 25 |
| Sulfamethazine | 279.1 | 186.1 | 20 | 124.1 | 30 |
| Sulfapyridine | 250.1 | 156.0 | 18 | 93.1 | 35 |
| Sulfathiazole | 256.0 | 156.0 | 15 | 92.1 | 35 |
| Sulfamerazine | 265.1 | 156.0 | 18 | 108.1 | 25 |
| Sulfadimethoxine | 311.1 | 156.0 | 20 | 108.1 | 30 |
Table 2: Method Validation Data for the Quantification of Sulfonamides in Wastewater.
| Compound | Linearity (R²) | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Sulfadiazine | >0.995 | 85-105 | <10 | 0.5 | 1.5 |
| Sulfamethoxazole | >0.998 | 90-110 | <8 | 0.2 | 0.7 |
| Sulfamethazine | >0.996 | 88-108 | <9 | 0.8 | 2.5 |
| Sulfapyridine | >0.995 | 82-102 | <12 | 0.6 | 2.0 |
| Sulfathiazole | >0.997 | 87-107 | <10 | 0.4 | 1.2 |
| Sulfamerazine | >0.996 | 86-106 | <11 | 0.5 | 1.8 |
| Sulfadimethoxine | >0.998 | 92-112 | <7 | 0.3 | 1.0 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Application Notes: N-Acetylsulfanilamide-13C6 as an Internal Standard for Veterinary Drug Residue Analysis
References
Application Note: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[1] Their residues in edible animal tissues can pose health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs of animal origin.[2][3] Accurate and sensitive analytical methods are crucial for monitoring these residues. Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that effectively removes matrix interferences and concentrates target analytes from complex biological matrices like animal tissue, leading to improved analytical performance.[2]
This application note provides a detailed protocol for the extraction and cleanup of sulfonamide residues from various animal tissue samples (e.g., muscle, liver) using SPE prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC).[4][5]
Principle The method involves an initial liquid extraction of sulfonamides from a homogenized tissue sample using an organic solvent, typically acetonitrile, which also serves to precipitate proteins.[2][4] After centrifugation, the supernatant is diluted and loaded onto an SPE cartridge. A common choice is a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) that retains the moderately nonpolar sulfonamides while allowing polar matrix components to pass through.[2][4] The cartridge is then washed to remove remaining interferences. Finally, the retained sulfonamides are eluted with a small volume of an appropriate organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for instrumental analysis.[2]
Detailed Experimental Protocol
1. Materials and Reagents
-
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Refrigerated centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks, pipettes, and centrifuge tubes (polypropylene, 50 mL)
-
-
Chemicals:
-
SPE Cartridges:
2. Sample Preparation and Extraction
-
Weigh 2-5 g of minced and homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[2][7]
-
Add 10 mL of acetonitrile (may contain a small percentage of acid, e.g., 1% acetic acid, to improve extraction).[1][2]
-
Homogenize the mixture at high speed for 1-2 minutes.
-
Perform sonication for 10-20 minutes to ensure complete extraction.[2]
-
Centrifuge the mixture at 4000-10,000 rpm for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant (the acetonitrile layer) and transfer it to a clean tube.
-
(Optional Defatting Step): For high-fat tissues, add 3-5 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge again. Discard the upper n-hexane layer.[6]
-
Take the clarified supernatant and dilute it with 5-10 mL of ultrapure water to reduce the organic solvent concentration, ensuring proper retention on the SPE cartridge.[2]
3. Solid-Phase Extraction (SPE) Procedure
The following steps are performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.[2] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the diluted extract from step 2.8 onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the retained sulfonamides by passing 5-10 mL of an appropriate solvent through the cartridge. Acetonitrile or methanol are common choices.[2] A small amount of base (e.g., 2% ammonium hydroxide in methanol) can improve the recovery of some sulfonamides.[8] Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase used for the analytical instrument (e.g., a mixture of water and acetonitrile).[2]
-
Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter before analysis by HPLC or LC-MS/MS.
-
Quantitative Data Summary
The performance of SPE methods for sulfonamide analysis varies by analyte, tissue type, and the specific protocol used. The following table summarizes typical performance data from published methods.
| Sulfonamide | Tissue Type | SPE Sorbent | Average Recovery (%) | LOD (ng/g or µg/kg) | LOQ (ng/g or µg/kg) | Reference |
| Sulfadiazine | Chicken Muscle | Cation-exchange | 76.3 - 92.1 | 0.24 - 0.49 ng/g | 0.82 - 1.63 ng/g | [6] |
| Sulfamethazine | Swine Muscle/Liver | C18 & Silica Gel | >70 | 3 - 5 µg/kg | Not Specified | [4][5] |
| Sulfadimethoxine | Beef Muscle | C18 & Silica Gel | >70 | 3 - 5 µg/kg | Not Specified | [4][5] |
| Multiple SAs | Bovine Liver | Oasis HLB | Not Specified | Not Specified | Not Specified | [2] |
| Multiple SAs | Chicken Liver | Not Specified | 68.3 - 104 | Not Specified | 0.35 - 1.0 µg/kg | [9] |
| Multiple SAs | Beef, Pork, Chicken | QuEChERS (dSPE) | 74.0 - 100.3 | 0.01 - 0.03 ng/g | Not Specified | [7] |
| Multiple SAs | Chicken Muscle | QuEChERS (dSPE) | Not Specified | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g | [1] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that QuEChERS is a related technique involving dispersive SPE (dSPE).
Experimental Workflow Visualization
Caption: SPE workflow for sulfonamide extraction from tissue samples.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. mdpi.com [mdpi.com]
- 3. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulphonamides in animal tissues by high performance liquid chromatography with pre-column derivatization of 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Sulfonamide Levels in Milk Using N-Acetylsulfanilamide-13C6 as an Internal Standard
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of sulfonamide residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1][2] Regulatory bodies in various countries have established maximum residue limits (MRLs) for sulfonamides in milk to ensure consumer safety.[1][2]
This document provides a detailed protocol for the quantitative determination of various sulfonamide residues in milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, N-Acetylsulfanilamide-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that provides high accuracy and precision compared to external or internal standard additions.[1][3]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in food safety, quality control, and veterinary drug residue analysis.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of common sulfonamides in milk using an LC-MS/MS method with an internal standard.
Table 1: Linearity and Limits of Quantification (LOQ)
| Sulfonamide | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOQ (µg/L) |
| Sulfadiazine | 5 - 200 | >0.99 | 10 |
| Sulfamethazine | 5 - 200 | >0.99 | 10 |
| Sulfamethoxazole | 5 - 200 | >0.99 | 10 |
| Sulfathiazole | 5 - 200 | >0.99 | 10 |
| Sulfamerazine | 5 - 200 | >0.99 | 10 |
| Sulfadimethoxine | 5 - 200 | >0.99 | 10 |
| Sulfaquinoxaline | 5 - 200 | >0.99 | 10 |
Data compiled from representative LC-MS/MS methods.[2]
Table 2: Recovery and Precision
| Sulfonamide | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Sulfadiazine | 10 | 95 | < 15 |
| 50 | 98 | < 10 | |
| 100 | 102 | < 10 | |
| Sulfamethazine | 10 | 92 | < 15 |
| 50 | 96 | < 10 | |
| 100 | 105 | < 10 | |
| Sulfamethoxazole | 10 | 98 | < 15 |
| 50 | 101 | < 10 | |
| 100 | 103 | < 10 |
Recovery data is typically determined at multiple concentration levels to assess method accuracy across a range of concentrations.[2]
Experimental Protocols
This section details the methodologies for the extraction and analysis of sulfonamides in milk.
1. Materials and Reagents
-
Sulfonamide analytical standards (e.g., Sulfadiazine, Sulfamethazine, etc.)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Ethyl Acetate (EA), HPLC grade
-
n-Hexane, HPLC grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
50 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide and this compound in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target sulfonamides by diluting the stock solutions in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank milk extract with the working standard mixture to achieve a concentration range of 5 to 200 µg/L. Each calibration standard should also be spiked with the internal standard at a constant concentration (e.g., 20 ng/g).[3]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate (6:4, v/v).[3]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic layer from the solid precipitate and aqueous layer.[3]
-
Carefully transfer the supernatant (upper organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute for defatting.
-
Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[3]
-
Collect the lower aqueous methanol layer and filter it through a 0.22 µm syringe filter into an LC vial for analysis.[3]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 10.0 10 90 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each sulfonamide and the internal standard need to be optimized.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for sulfonamide determination in milk.
Logical Relationship for Quantification
Caption: Logic for internal standard-based quantification.
References
Application of N-Acetylsulfanilamide-¹³C₆ in the Quantitative Analysis of Sulfonamide Antibiotics in Environmental Samples
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Their extensive use has led to their emergence as environmental contaminants, frequently detected in wastewater, surface water, and soil.[2] The presence of these compounds in the environment raises concerns about the development of antibiotic resistance and potential adverse effects on ecosystems.[1] Accurate and reliable quantification of sulfonamides in complex environmental matrices is crucial for monitoring their fate and transport, and for assessing their potential risks.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of sulfonamides at trace levels due to its high sensitivity and selectivity.[1][3] However, environmental samples such as wastewater and sludge are complex matrices that can cause significant matrix effects, leading to the suppression or enhancement of the analyte signal and compromising the accuracy of quantification.[4][5] The use of stable isotope-labeled internal standards (SIL-ISs) is a widely accepted approach to compensate for these matrix effects.[6][7][8] N-Acetylsulfanilamide-¹³C₆, a ¹³C-labeled analog of a common sulfonamide metabolite, serves as an excellent internal standard for the analysis of sulfonamides and their acetylated metabolites. Its chemical and physical properties are nearly identical to the target analytes, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus providing reliable correction for analytical variability.[8]
This document provides detailed application notes and protocols for the use of N-Acetylsulfanilamide-¹³C₆ in the analysis of sulfonamide antibiotics in environmental samples, particularly water and wastewater, using an isotope dilution method with solid-phase extraction (SPE) and LC-MS/MS.
Quantitative Data Summary
The use of an isotope dilution method with ¹³C-labeled internal standards significantly improves the accuracy and precision of sulfonamide quantification in various environmental matrices. The following table summarizes typical method detection limits (MDLs) achieved for a range of sulfonamides in different water and sludge samples using this approach.
| Analyte | Ultrapure Water MDL (ng/mL) | Tap Water MDL (ng/mL) | MBR Mixed Liquor MDL (ng/mL) | Biologically Treated Effluent MDL (ng/mL) | MBR Activated Sludge MDL (ng/g dry weight) |
| Sulfadiazine | 0.2 | 0.4 | 2.5 | 0.8 | 0.8 |
| Sulfathiazole | 0.3 | 0.5 | 3.1 | 1.0 | 1.0 |
| Sulfapyridine | 0.2 | 0.4 | 2.0 | 0.7 | 0.6 |
| Sulfamerazine | 0.3 | 0.6 | 3.9 | 1.2 | 1.2 |
| Sulfamethazine | 0.4 | 0.7 | 5.9 | 1.7 | 1.5 |
| Sulfamethoxazole | 0.3 | 0.5 | 3.5 | 1.1 | 1.1 |
| N⁴-Acetylsulfamethazine | 0.3 | 0.6 | 4.2 | 1.3 | 1.3 |
| N⁴-Acetylsulfamethoxazole | 0.2 | 0.4 | 2.8 | 0.9 | 0.9 |
Data compiled from a study utilizing an isotope dilution liquid chromatography/tandem mass spectrometry method for the analysis of sulfonamides.[4]
Experimental Protocols
This section details the protocol for the determination of sulfonamide antibiotics in water and wastewater samples using N-Acetylsulfanilamide-¹³C₆ as an internal standard.
1. Materials and Reagents
-
Standards:
-
Analytical standards of target sulfonamide antibiotics (e.g., sulfadiazine, sulfamethoxazole, etc.)
-
N-Acetylsulfanilamide-¹³C₆ (as internal standard)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL)[9]
-
-
Other Reagents:
-
Na₂EDTA (disodium ethylenediaminetetraacetate)
-
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide analyte and N-Acetylsulfanilamide-¹³C₆ in methanol. Store at -20°C.
-
Working Standard Mixtures: Prepare a mixed working standard solution containing all target sulfonamide analytes by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of N-Acetylsulfanilamide-¹³C₆ in methanol at a suitable concentration (e.g., 1 µg/mL).
3. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the analysis of sulfonamides in water samples.[9]
-
Sample Collection and Preservation: Collect water samples in clean amber glass bottles. To prevent degradation of analytes, samples can be preserved by storing them in the dark at 4°C for up to one month, or at -18°C for longer periods.[10]
-
Sample Pre-treatment:
-
Measure 500 mL of the water sample.
-
Add 0.25 g of Na₂EDTA to the sample and dissolve completely to chelate metal ions.[9]
-
Adjust the sample pH to between 4 and 7 using diluted HCl or ammonium hydroxide.[9]
-
Spike the sample with a known amount of the N-Acetylsulfanilamide-¹³C₆ internal standard working solution.
-
-
SPE Cartridge Conditioning:
-
Precondition the HLB SPE cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of LC-MS grade water.[9]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[9]
-
-
Washing:
-
Elution:
-
Elute the retained analytes and the internal standard from the cartridge with 6 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 50:50, v/v).[9]
-
Vortex the sample to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[9]
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Ionization Mode: ESI in positive ion mode is typically used for sulfonamides.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and for N-Acetylsulfanilamide-¹³C₆, specific precursor ion to product ion transitions should be monitored.
5. Data Analysis and Quantification
-
Identify and integrate the chromatographic peaks for each sulfonamide and the N-Acetylsulfanilamide-¹³C₆ internal standard.
-
Calculate the response ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Quantify the concentration of each sulfonamide in the environmental samples using the calibration curve.
Visualizations
Caption: Experimental workflow for sulfonamide analysis using SPE and LC-MS/MS.
Caption: Rationale for using N-Acetylsulfanilamide-¹³C₆ in environmental analysis.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. agilent.com [agilent.com]
- 10. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Sulfonamide Residues in Fish Tissue by LC-MS/MS using a Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides are synthetic antimicrobial agents widely used in veterinary medicine and aquaculture to treat and prevent bacterial diseases.[1] The excessive use of these compounds can lead to the presence of residues in food products of animal origin, such as fish, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[2] To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for sulfonamides in edible tissues.[3] This application note details a robust and sensitive method for the quantitative analysis of sulfonamide residues in fish tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it effectively compensates for matrix effects and variations in recovery during sample preparation.
Principle The method involves the extraction of sulfonamides from homogenized fish tissue using an acidified organic solvent. A stable isotope-labeled sulfonamide is added as an internal standard prior to extraction to ensure the highest accuracy. The sample is then subjected to a QuEChERS procedure, which involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like lipids and proteins. The final extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the detection and quantification of the target analytes.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (LC-MS grade).
-
Reagents: Formic acid (FA), Magnesium sulfate (MgSO₄), Sodium acetate (CH₃COONa), Primary Secondary Amine (PSA) sorbent.
-
Standards: Analytical standards of target sulfonamides and a corresponding stable isotope-labeled internal standard (e.g., ¹³C₆-Sulfamethazine).
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, nitrogen evaporator, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and the labeled internal standard in 10 mL of methanol in separate volumetric flasks. Store at -20°C.[4]
-
Working Standard Mixture (10 µg/mL): Combine appropriate volumes of each stock solution and dilute with methanol to prepare a mixed working standard solution.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the labeled internal standard stock solution with methanol.
-
Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by diluting the working standard mixture with the initial mobile phase composition.[5][6] Matrix-matched calibration curves are recommended for optimal accuracy.[5]
3. Sample Preparation (Modified QuEChERS Protocol)
-
Homogenization: Remove skin and bones from the fish and homogenize the muscle tissue to a uniform paste.[3]
-
Weighing and Spiking: Weigh 2 g (± 0.05 g) of the homogenized tissue into a 50 mL centrifuge tube.[1][7]
-
Internal Standard Addition: Spike the sample with a known amount (e.g., 50 µL) of the 1 µg/mL internal standard spiking solution and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.[7] Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet containing MgSO₄ and CH₃COONa.[1] Shake vigorously for 1 minute and then centrifuge at 4,000 rpm for 5 minutes.[3][8]
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄.[7]
-
Final Centrifugation: Vortex the d-SPE tube for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.[7]
-
Final Extract Preparation: Transfer an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in a suitable volume (e.g., 1 mL) of the mobile phase.[1] Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[8]
References
- 1. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. youtube.com [youtube.com]
- 4. Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. jfda-online.com [jfda-online.com]
Application Note: N-Acetylsulfanilamide-¹³C₆ for Pharmacokinetic Studies of Sulfanilamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of pharmacokinetic (PK) parameters is fundamental to drug development. Sulfanilamide, an antibacterial agent, undergoes metabolism in the body, primarily through acetylation to form N-acetylsulfanilamide. To precisely characterize the absorption, distribution, metabolism, and excretion (ADME) of sulfanilamide, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This is because the SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation and matrix effects.[1][2]
This application note details the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard for the pharmacokinetic analysis of sulfanilamide in biological matrices. N-Acetylsulfanilamide-¹³C₆ is an ideal internal standard as it is the ¹³C-labeled analogue of the primary metabolite of sulfanilamide.
Principle of the Method
The method employs a stable isotope dilution assay coupled with LC-MS/MS for the simultaneous quantification of sulfanilamide and its metabolite, N-acetylsulfanilamide. A known concentration of the stable isotope-labeled internal standard, N-Acetylsulfanilamide-¹³C₆, is added to the biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analytes and the internal standard are detected by a tandem mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, thereby ensuring high accuracy and precision.
Data Presentation
The following tables represent hypothetical data from a pharmacokinetic study in rats following a single oral administration of sulfanilamide (10 mg/kg). This data illustrates the expected outcomes when using N-Acetylsulfanilamide-¹³C₆ as an internal standard.
Table 1: Pharmacokinetic Parameters of Sulfanilamide and N-Acetylsulfanilamide in Rat Plasma
| Parameter | Sulfanilamide | N-Acetylsulfanilamide |
| Cₘₐₓ (ng/mL) | 8500 ± 1250 | 4200 ± 980 |
| Tₘₐₓ (h) | 1.5 ± 0.5 | 3.0 ± 0.8 |
| AUC₀₋ₜ (ng·h/mL) | 45600 ± 7800 | 38500 ± 6500 |
| t₁/₂ (h) | 4.2 ± 1.1 | 6.5 ± 1.5 |
| CL/F (mL/h/kg) | 220 ± 45 | - |
| Vd/F (L/kg) | 1.3 ± 0.3 | - |
Data are presented as mean ± standard deviation (n=6). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the concentration-time curve from time 0 to the last measurable concentration; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Sulfanilamide | N-Acetylsulfanilamide |
| Linear Range (ng/mL) | 10 - 10000 | 10 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 11% | < 13% |
| Accuracy (% Bias) | ± 10% | ± 12% |
| Extraction Recovery (%) | 85 ± 5% | 88 ± 6% |
| Matrix Effect (%) | 95 - 105% | 93 - 107% |
%CV: Percent coefficient of variation.
Experimental Protocols
Materials and Reagents
-
Sulfanilamide reference standard
-
N-Acetylsulfanilamide reference standard
-
N-Acetylsulfanilamide-¹³C₆ (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human or animal plasma (drug-free, pooled)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfanilamide, N-acetylsulfanilamide, and N-Acetylsulfanilamide-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of N-Acetylsulfanilamide-¹³C₆ (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (N-Acetylsulfanilamide-¹³C₆, 100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfanilamide: m/z 173.0 → 156.0
-
N-Acetylsulfanilamide: m/z 215.0 → 156.0
-
N-Acetylsulfanilamide-¹³C₆: m/z 221.0 → 162.0
-
Visualizations
Caption: Metabolic pathway of Sulfanilamide to N-Acetylsulfanilamide.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Advantage of using a stable isotope-labeled internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of Sulfonamides using N-Acetylsulfanilamide-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetylsulfanilamide-¹³C₆ as an internal standard for the quantification of sulfonamides by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using N-Acetylsulfanilamide-¹³C₆ as an internal standard?
A1: N-Acetylsulfanilamide-¹³C₆ is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry because they are chemically and physically almost identical to the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar ionization suppression or enhancement effects from the sample matrix.[2] By adding a known amount of N-Acetylsulfanilamide-¹³C₆ to every sample, calibration standard, and quality control sample, variability introduced during sample preparation and analysis can be normalized, leading to more accurate and precise quantification of the target sulfonamide.
Q2: Can N-Acetylsulfanilamide-¹³C₆ be used as an internal standard for all sulfonamides?
A2: While N-Acetylsulfanilamide-¹³C₆ is structurally similar to the acetylated metabolites of some sulfonamides, its suitability as an internal standard for a broad range of sulfonamides should be carefully validated for each specific analyte and matrix. The underlying assumption is that the internal standard and the analyte will behave similarly during extraction and ionization. For sulfonamides that are not acetylated, a different SIL internal standard that more closely matches the structure of the target analyte may be more appropriate.
Q3: What are matrix effects and how do they affect sulfonamide quantification?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] These effects can either suppress or enhance the signal of the target analyte, leading to inaccurate and imprecise results.[3] Biological matrices like plasma, tissue, and urine, as well as food matrices, are complex and contain numerous endogenous substances that can interfere with the ionization of sulfonamides.[3]
Q4: Will using N-Acetylsulfanilamide-¹³C₆ completely eliminate matrix effects?
A4: While SIL internal standards are highly effective at compensating for matrix effects, they may not eliminate them completely.[1] In some cases, the analyte and the SIL internal standard may have slightly different retention times, which can lead to differential ion suppression.[4][5] Therefore, it is crucial to validate the method to ensure that the internal standard accurately tracks the behavior of the analyte in the specific matrix being analyzed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of sulfonamides using N-Acetylsulfanilamide-¹³C₆.
Issue 1: High Variability in Internal Standard Response
Symptoms:
-
The peak area of N-Acetylsulfanilamide-¹³C₆ is inconsistent across samples.
-
Poor precision in quality control (QC) samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise addition of the internal standard to all samples. - Standardize all steps of the sample preparation workflow, including extraction, evaporation, and reconstitution. |
| Variable Matrix Effects | - Improve sample cleanup to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol can be effective.[6][7] - Optimize chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.[8] |
| Injector Issues | - Check for air bubbles in the autosampler syringe. - Perform an injection precision test by repeatedly injecting the same standard. |
Issue 2: Poor Recovery of Analyte and/or Internal Standard
Symptoms:
-
Low peak areas for both the target sulfonamide and N-Acetylsulfanilamide-¹³C₆.
-
Inaccurate quantification, especially at low concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Extraction | - Optimize the extraction solvent and pH. Sulfonamides are amides and their extraction can be pH-dependent. - For SPE, ensure the sorbent type, wash, and elution solvents are appropriate for sulfonamides. |
| Analyte/Internal Standard Degradation | - Investigate the stability of the sulfonamide and internal standard in the sample matrix and during the entire analytical process. - Avoid prolonged exposure to harsh conditions (e.g., high temperature, strong acid/base). |
| Incomplete Reconstitution | - Ensure the residue after evaporation is fully dissolved in the reconstitution solvent. - Vortex and/or sonicate the sample to aid in dissolution. |
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
Symptoms:
-
QC samples consistently fail to meet acceptance criteria (e.g., ±15% of the nominal value).
-
Discrepancies between results from different batches of matrix.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | - Even with a SIL internal standard, small differences in retention time can occur.[4][5] If this separation leads to differential matrix effects, the internal standard will not accurately compensate. - Modify the chromatographic gradient or mobile phase composition to ensure co-elution. |
| Interference at the Mass Transition of the Analyte or Internal Standard | - Check for isobaric interferences from the matrix by analyzing blank matrix samples. - If interference is present, improve sample cleanup or chromatographic separation. |
| Non-linearity of Detector Response | - Ensure that the concentration of the internal standard and the analyte are within the linear dynamic range of the mass spectrometer. |
Experimental Protocols
Sample Preparation: QuEChERS for Animal Tissue
This protocol is a modification of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of sulfonamides from animal tissues such as liver.[6]
-
Homogenization: Homogenize 2 g of tissue.
-
Spiking: Add a known amount of N-Acetylsulfanilamide-¹³C₆ solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add it to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the sulfonamides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table provides the precursor and product ions for N-Acetylsulfanilamide and the inferred transitions for its ¹³C₆-labeled internal standard.
-
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetylsulfanilamide | 215.0 | 198.0 | Optimized by user |
| 136.1 | Optimized by user | ||
| 93.1 | Optimized by user | ||
| N-Acetylsulfanilamide-¹³C₆ | 221.1 | 204.0 | Optimized by user |
| 142.1 | Optimized by user | ||
| 99.1 | Optimized by user |
Note: The product ions for N-Acetylsulfanilamide-¹³C₆ are inferred based on the fragmentation of the unlabeled compound, assuming the charge is retained on the ¹³C₆-labeled portion of the molecule. Collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical recovery data for sulfonamides from various matrices using different extraction techniques. This data can serve as a benchmark for method development and troubleshooting.
Table 1: Recovery of Sulfonamides from Bovine Liver using a Modified QuEChERS Method [6]
| Sulfonamide | Recovery at 5 ng/g (%) | RSD (%) | Recovery at 100 ng/g (%) | RSD (%) |
| Sulfadiazine | 85.1 | 9.5 | 80.2 | 5.1 |
| Sulfamethoxazole | 85.9 | 7.6 | 82.3 | 5.9 |
| Sulfadimethoxine | 77.8 | 8.4 | 80.9 | 4.9 |
| Sulfachloropyridazine | 84.2 | 10.0 | 78.6 | 6.3 |
Table 2: Recovery of Sulfonamides from Blood using Matrix Solid-Phase Dispersion [9]
| Sulfonamide | Average Recovery (%) |
| Sulfadiazine | > 87.5 |
| Sulfamerazine | > 87.5 |
| Sulfamethazine | > 87.5 |
Table 3: Recovery of Sulfonamides from Seafood using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction [10]
| Sulfonamide | Recovery in Seawater (%) | RSD (%) | Recovery in Pomfret (%) | RSD (%) |
| Sulfadiazine | 80.0 - 106.0 | 0.2 - 6.3 | 81.1 - 105.2 | 2.1 - 8.1 |
| Sulfamethazine | 80.0 - 106.0 | 0.2 - 6.3 | 81.1 - 105.2 | 2.1 - 8.1 |
| Sulfamethoxazole | 80.0 - 106.0 | 0.2 - 6.3 | 81.1 - 105.2 | 2.1 - 8.1 |
Visualizations
Caption: Experimental workflow for sulfonamide quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-AcetylSulfanilamide | 121-69-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Improving low recovery of N-Acetylsulfanilamide-13C6 during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of N-Acetylsulfanilamide-13C6 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during sample extraction?
A1: Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The extraction efficiency of N-Acetylsulfanilamide is highly dependent on the pH of the sample.
-
Inappropriate Extraction Technique: The choice of extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) and its parameters may not be suitable for the analyte and matrix.
-
Poor Method Optimization: Insufficient optimization of key parameters within the chosen extraction technique, such as solvent choice, elution volumes, or mixing times, can lead to significant analyte loss.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[1][2][3]
-
Analyte Degradation: this compound may degrade if exposed to harsh chemical conditions, extreme temperatures, or prolonged processing times.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent or may not be fully transferred from the aqueous to the organic phase in LLE.
Q2: What are the key physicochemical properties of N-Acetylsulfanilamide to consider for extraction?
A2: Understanding the physicochemical properties of N-Acetylsulfanilamide is crucial for optimizing extraction methods.
| Property | Value | Implication for Extraction |
| Molecular Weight | 214.24 g/mol | Standard molecular weight for a small molecule. |
| pKa | ~9.88 | The sulfonamide group is weakly acidic. Adjusting the sample pH to at least 2 units below the pKa (i.e., pH ≤ 7.88) will ensure the molecule is in its neutral, less polar form, which is ideal for reversed-phase SPE and LLE into organic solvents. |
| logP | 0.29 - 2.15 | This indicates that N-Acetylsulfanilamide has moderate lipophilicity and is suitable for reversed-phase SPE and LLE with appropriate organic solvents. |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO. | This suggests that solvents like methanol or acetonitrile are good choices for elution from SPE cartridges and as precipitation solvents. |
Q3: How can I determine at which step of my extraction process the loss of this compound is occurring?
A3: To pinpoint the step where analyte loss occurs, you can perform a systematic analysis of each fraction generated during your extraction procedure. For example, in an SPE workflow, you would collect and analyze the sample load flow-through, the wash solutions, and the final eluate. This will help you determine if the analyte is not being retained on the sorbent, being washed away prematurely, or not being eluted efficiently.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My recovery of this compound is low when using a reversed-phase SPE protocol.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Solid-Phase Extraction for N-Acetylsulfanilamide-¹³C₆ Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) cleanup of N-Acetylsulfanilamide-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetylsulfanilamide-¹³C₆ and why is its efficient extraction important?
A1: N-Acetylsulfanilamide-¹³C₆ is the stable isotope-labeled internal standard (SIL-IS) for N-Acetylsulfanilamide, a primary metabolite of the antibiotic sulfanilamide. As an internal standard, its consistent and high recovery during sample preparation is critical for the accurate quantification of the unlabeled analyte in biological matrices. Inaccurate recovery of the internal standard can lead to significant errors in analytical results.
Q2: What are the key chemical properties of N-Acetylsulfanilamide that influence its SPE behavior?
A2: Understanding the physicochemical properties of N-Acetylsulfanilamide is crucial for developing a robust SPE method. Key properties include:
| Property | Value | Implication for SPE |
| Molecular Formula | C₈H₁₀N₂O₃S | --- |
| Molar Mass | 214.24 g/mol | --- |
| Predicted pKa | 9.88 | The molecule is weakly acidic. pH adjustment of the sample can be used to control its ionization state and retention on ion-exchange sorbents. |
| logP | 0.292 | This indicates that the compound is relatively polar. |
| Water Solubility | Slightly soluble | Sample pre-treatment may be necessary to ensure the analyte is fully dissolved before loading onto the SPE cartridge. |
Q3: Which type of SPE sorbent is most suitable for N-Acetylsulfanilamide-¹³C₆ extraction?
A3: Given its relatively polar nature, a reversed-phase or a mixed-mode cation exchange sorbent is generally recommended.
-
Reversed-phase (e.g., C18, HLB): These sorbents retain compounds based on hydrophobicity. While N-Acetylsulfanilamide is polar, it possesses sufficient hydrophobicity to be retained on these sorbents. Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a good choice as they provide good retention for a wide range of compounds.
-
Mixed-Mode Cation Exchange (MCX): These sorbents offer a dual retention mechanism (reversed-phase and ion exchange). By adjusting the sample pH to be at least 2 pH units below the pKa of the sulfonamide group, the primary amine can be protonated, allowing for strong retention on the cation exchange moiety. This can lead to cleaner extracts as many interferences may not possess the same dual characteristics.
Troubleshooting Guide
Low Recovery of N-Acetylsulfanilamide-¹³C₆
Problem: The peak area of N-Acetylsulfanilamide-¹³C₆ in the final extract is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery of N-Acetylsulfanilamide-¹³C₆.
Q&A for Low Recovery:
-
Q: My analyte is being lost during the sample loading step. What should I do?
-
A: This indicates that the sorbent is not adequately retaining the analyte.
-
Sorbent Choice: If using a reversed-phase sorbent like C18, consider switching to a more retentive sorbent such as a Hydrophilic-Lipophilic Balanced (HLB) polymer or a mixed-mode cation exchange (MCX) sorbent.
-
Sample pH: For reversed-phase, ensure the sample pH is adjusted to suppress ionization of the N-Acetylsulfanilamide, making it more hydrophobic. For MCX, adjust the pH to be at least 2 units below the pKa of the primary amine to ensure it is protonated and can interact with the cation exchanger.
-
Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Reduce the flow rate to allow for sufficient equilibration time.[1]
-
Cartridge Overload: If the sample concentration is too high, it can exceed the binding capacity of the sorbent. Consider using a larger SPE cartridge or diluting the sample.
-
-
-
Q: I am finding my N-Acetylsulfanilamide-¹³C₆ in the wash eluate. How can I prevent this?
-
A: This is a clear indication that your wash solvent is too strong and is prematurely eluting your analyte.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash step. For example, if you are using 50% methanol, try reducing it to 20% or 10%.
-
Change Wash Solvent: Switch to a weaker organic solvent. For instance, if using methanol, consider a less eluotropic solvent.
-
-
-
Q: My recovery is still low, and I don't see the analyte in the loading or wash fractions. What's happening?
-
A: This suggests that the analyte is being strongly retained on the column and not being efficiently eluted.
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution step.
-
Use a Stronger Elution Solvent: Switch to a more eluotropic solvent (e.g., from methanol to acetonitrile).
-
Modify Elution Solvent: For mixed-mode sorbents, ensure your elution solvent contains a modifier to disrupt the ion-exchange interaction. For example, adding a small percentage of ammonium hydroxide to the elution solvent can neutralize the charge on the analyte, facilitating its release from a cation exchange sorbent.
-
Increase Elution Volume: It's possible that the volume of elution solvent is insufficient to completely elute the analyte. Try increasing the elution volume or performing a second elution step.
-
-
Poor Reproducibility
Problem: The recovery of N-Acetylsulfanilamide-¹³C₆ is inconsistent between samples.
Q&A for Poor Reproducibility:
-
Q: What are the common causes of inconsistent SPE results?
-
A: Poor reproducibility can stem from several factors:
-
Inconsistent Flow Rates: Ensure that the flow rate for each step (conditioning, loading, washing, and elution) is consistent across all samples. Variations in flow rate can lead to variability in retention and elution.
-
Cartridge Drying: For silica-based sorbents (like C18), it is crucial that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. Drying can lead to deactivation of the sorbent and inconsistent analyte retention. Polymeric sorbents are generally more robust to drying.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement during LC-MS analysis, which can be misinterpreted as poor SPE recovery. The use of a stable isotope-labeled internal standard like N-Acetylsulfanilamide-¹³C₆ is designed to compensate for this, but significant matrix differences can still be a factor.
-
Incomplete Equilibration: Ensure that the sorbent is properly conditioned and equilibrated before sample loading to ensure a consistent interaction surface for the analyte.
-
-
Impure Extract
Problem: The final extract contains interfering peaks that co-elute with N-Acetylsulfanilamide-¹³C₆.
Q&A for Impure Extract:
-
Q: How can I improve the cleanliness of my final extract?
-
A:
-
Optimize the Wash Step: This is the most critical step for removing interferences. Experiment with different wash solvents of varying strengths to find a condition that removes the maximum amount of interferences without eluting the analyte. A step-gradient wash (e.g., a wash with a very weak solvent followed by a wash with a slightly stronger solvent) can be effective.
-
Use a More Selective Sorbent: Mixed-mode sorbents often provide cleaner extracts than reversed-phase sorbents alone due to the dual retention mechanism.
-
Sample Pre-treatment: Consider a protein precipitation or liquid-liquid extraction step before SPE to remove the bulk of matrix interferences.
-
-
Experimental Protocols
Generic Manual SPE Protocol for N-Acetylsulfanilamide-¹³C₆ from Plasma/Serum
This protocol is a starting point and should be optimized for your specific application.
Caption: A generic workflow for the solid-phase extraction of N-Acetylsulfanilamide-¹³C₆.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw the plasma or serum sample to room temperature.
-
To 200 µL of sample, add the N-Acetylsulfanilamide-¹³C₆ internal standard solution.
-
Dilute the sample 1:1 with an acidic solution (e.g., 2% phosphoric acid in water) to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at high speed for 10 minutes.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning (for a C18 or HLB cartridge):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the N-Acetylsulfanilamide-¹³C₆ from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). If using a mixed-mode cation exchange sorbent, the elution solvent should contain a small amount of a base (e.g., 2% ammonium hydroxide in methanol) to neutralize the analyte for elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Quantitative Data
The following table summarizes typical recovery data for sulfonamides and their acetylated metabolites from various studies. While specific data for N-Acetylsulfanilamide-¹³C₆ is limited in the public domain, these values for structurally similar compounds provide a useful benchmark for method development and optimization.
| Compound | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| N⁴-acetylsulfamethoxazole | Oasis HLB | Wastewater | 77.7 - 148.1 | [2] |
| Sulfamethoxazole | Oasis HLB | Wastewater | 77.7 - 148.1 | [2] |
| Sulfadiazine | Mixed-mode Cation Exchange | Drinking Water | 50.1 - 114.9 | [3] |
| Sulfamethazine | Mixed-mode Cation Exchange | Drinking Water | 50.1 - 114.9 | [3] |
| Various Sulfonamides | Bond Elut PPL | Water | 70 - 96 | [4] |
| Various Sulfonamides | Bond Elut HLB | Water | 74.3 - 118 | [5] |
| N⁴-acetylsulfadiazine | Online SPE | Groundwater | 34.3 | [6] |
| N⁴-acetylsulfamerazine | Online SPE | Groundwater | Max Conc. 18 ng/L | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
N-Acetylsulfanilamide-13C6 stability issues in acidic or basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetylsulfanilamide-13C6, particularly concerning issues encountered under acidic and basic conditions.
Disclaimer: this compound is an isotopically labeled compound. While the 13C labeling is not expected to significantly alter the chemical stability compared to the unlabeled N-Acetylsulfanilamide, specific stability studies on the labeled compound are recommended to confirm its behavior in your experimental matrix. The information provided here is based on the known behavior of sulfonamides and N-Acetylsulfanilamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is hydrolysis, particularly under acidic conditions. The sulfonamide and acetamide functional groups are susceptible to cleavage, which can be accelerated by pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: Generally, sulfonamides are more susceptible to degradation in acidic environments compared to neutral or alkaline conditions.[1] Under strongly acidic conditions, the rate of hydrolysis of the sulfonamide bond can increase. While many sulfonamides show good stability at neutral to moderately alkaline pH, very strong basic conditions can also promote hydrolysis, primarily of the acetamide group.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: Under acidic or basic conditions, the primary degradation products are expected to result from the hydrolysis of the acetamide and sulfonamide bonds. This would yield Sulfanilamide-13C6 and Acetic Acid from the deacetylation reaction, and 4-Acetamidobenzenesulfonic acid-13C6 and ammonia from the cleavage of the sulfonamide bond. Further degradation of Sulfanilamide-13C6 to 4-aminobenzenesulfonic acid-13C6 is also possible.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to a number of factors:
-
Degradation: Your sample may be degrading due to the pH of your mobile phase, sample diluent, or improper storage conditions (e.g., exposure to light or elevated temperatures).
-
Impurities: The unexpected peaks could be impurities from the synthesis of this compound.
-
Matrix Effects: Components of your sample matrix could be interfering with the analysis.
Refer to the troubleshooting guide below for a systematic approach to identifying the source of the unexpected peaks.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Mobile Phase
Symptoms:
-
Decreasing peak area of this compound over a sequence of injections.
-
Appearance of new peaks, particularly one corresponding to Sulfanilamide-13C6.
Troubleshooting Steps:
-
pH of Mobile Phase: Confirm the pH of your mobile phase. If it is highly acidic (pH < 3), consider raising the pH to a less aggressive level (e.g., pH 4-5) if your separation allows.
-
Sample Diluent: Ensure your sample is not dissolved in a strongly acidic solution for an extended period before injection. If possible, use a diluent that is closer to neutral pH or matches the initial mobile phase composition.
-
Temperature: Operate the autosampler at a reduced temperature (e.g., 4-10 °C) to slow down degradation in the vials.
-
Method Modification: If the mobile phase must be acidic for chromatographic reasons, consider a faster analysis time to minimize the exposure of the analyte to the acidic conditions.
Issue 2: Inconsistent Results in Stability Studies Under Basic Conditions
Symptoms:
-
Variable degradation rates between replicate experiments.
-
Poor mass balance in the analysis.
Troubleshooting Steps:
-
Oxygen Exposure: Degradation under basic conditions can sometimes be influenced by oxidative processes. Ensure that your experimental setup is consistent with respect to oxygen exposure. Consider purging solutions with an inert gas like nitrogen.
-
Buffer Capacity: If using a buffer to maintain a basic pH, ensure it has sufficient capacity to neutralize any acidic components in your sample or from atmospheric CO2 absorption.
-
Sample Preparation: Prepare solutions fresh for each experiment to avoid variability from aged or partially degraded stock solutions.
-
Analyte Concentration: At very high concentrations, solubility issues could affect the degradation kinetics. Ensure your compound is fully dissolved throughout the experiment.
Quantitative Data Summary
| Condition | Expected Stability of this compound | Potential Degradation Products |
| Strongly Acidic (pH 1-3) | Low | Sulfanilamide-13C6, 4-Acetamidobenzenesulfonic acid-13C6 |
| Mildly Acidic (pH 4-6) | Moderate to High | Minimal degradation expected |
| Neutral (pH 7) | High | Minimal degradation expected |
| Mildly Basic (pH 8-10) | High | Minimal degradation expected |
| Strongly Basic (pH 11-13) | Moderate | Sulfanilamide-13C6, Acetic Acid |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic hydrolytic stress.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for analysis.
-
3. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its potential degradation products.
-
A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity assessment and identification of degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.
-
Attempt to identify the major degradation products by comparing their retention times and/or mass spectra with those of known standards or by using LC-MS/MS for structural elucidation.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Technical Support Center: Troubleshooting Poor Peak Shape for N-Acetylsulfanilamide-13C6 in Chromatography
This technical support guide provides solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Acetylsulfanilamide-13C6, focusing on troubleshooting poor peak shape.
Frequently Asked questions (FAQs)
Peak Tailing
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, an asymmetry where the peak's trailing edge is drawn out, is a common problem in the analysis of sulfonamides like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
-
Possible Cause 1: Secondary Silanol Interactions N-Acetylsulfanilamide, and by extension its 13C6 isotopologue, contains a sulfonamide group that can interact with residual acidic silanol groups on the surface of silica-based C18 columns. These interactions are a major cause of peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, minimizing these secondary interactions.[1] This is a very effective strategy for improving the peak shape of sulfonamides.
-
Solution 2: Use Mobile Phase Additives Adding a small concentration of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to reduce peak tailing by maintaining a consistent low pH.[2] For particularly basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to mask the silanol groups, though this may not be suitable for LC-MS applications.
-
Solution 3: Employ Modern, End-capped Columns Utilize high-purity, modern reversed-phase columns that are effectively end-capped. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
Peak Fronting
Q2: What is causing the fronting of my this compound peak?
Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, is often a sign of column overloading or issues with the sample solvent.[1]
-
Possible Cause 1: Column Overload Injecting too much analyte onto the column can saturate the stationary phase, leading to peak fronting.
-
Solution 1: Reduce Sample Concentration or Injection Volume Dilute the sample or reduce the injection volume to ensure that the amount of this compound injected is within the linear capacity of the column.
-
Possible Cause 2: Incompatible Sample Solvent If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[1]
-
Solution 2: Match Sample Solvent to Mobile Phase Whenever possible, dissolve the sample in the initial mobile phase.[1] If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.
Split Peaks
Q3: My this compound peak is splitting. What could be the issue?
Split peaks can be caused by a number of factors, often related to a disruption in the sample path or co-elution of an interfering compound.[3]
-
Possible Cause 1: Partially Blocked Inlet Frit or Column Void If all peaks in the chromatogram are split, it may indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material at the head of the column. This can cause the sample to be introduced onto the column unevenly.[3]
-
Solution 1: Column Maintenance Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column and filtering samples can help prevent frit blockage.
-
Possible Cause 2: Sample Solvent Incompatibility Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution 2: Adjust Sample Solvent As with peak fronting, ensure the sample solvent is compatible with the mobile phase.
-
Possible Cause 3: Co-elution of an Interferent If only the this compound peak is splitting, it might be due to the co-elution of an impurity or a related compound.
-
Solution 3: Method Optimization Adjusting the mobile phase composition, gradient profile, or temperature may improve the resolution between the analyte and the co-eluting species. A smaller injection volume might also help to distinguish between two closely eluting compounds.[3]
Quantitative Data Summary
The following tables provide representative data on how different chromatographic parameters can affect the peak shape of sulfonamides. Note that the exact values for this compound may vary, but the trends are generally applicable.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (TF) for a Typical Sulfonamide
| Mobile Phase pH | Tailing Factor (TF) | Peak Shape Description |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.7 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical |
| 2.5 | 1.1 | Symmetrical |
Table 2: Impact of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor |
| Water/Acetonitrile (50:50) | 1.9 |
| 0.1% Formic Acid in Water/Acetonitrile (50:50) | 1.1 |
| 0.1% Acetic Acid in Water/Acetonitrile (50:50) | 1.2 |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, designed to produce good peak shape.
-
Column: High-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260-278 nm or Mass Spectrometry (MS)[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
This protocol describes a protein precipitation method for extracting this compound from a biological matrix.
-
To 100 µL of the plasma sample in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject an aliquot into the LC system.
Visual Troubleshooting Guides
Below are diagrams to guide the troubleshooting process for different peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for split peaks.
References
Technical Support Center: Minimizing Ion Suppression of N-Acetylsulfanilamide-¹³C₆ in Complex Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the minimization of ion suppression for N-Acetylsulfanilamide-¹³C₆ in complex biological matrices during LC-MS/MS analysis.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of N-Acetylsulfanilamide-¹³C₆ that may be related to ion suppression.
Issue 1: Low Signal Intensity or High Variability in N-Acetylsulfanilamide-¹³C₆ Signal
This issue often points towards significant ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
1. Evaluate and Optimize Sample Preparation:
Proper sample preparation is the most effective way to reduce matrix effects by removing interfering components before LC-MS/MS analysis.[1][2][3][4][5] The choice of technique depends on the complexity of the matrix and the physicochemical properties of N-Acetylsulfanilamide-¹³C₆.
-
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT): A straightforward method, but may not effectively remove phospholipids, which are major contributors to ion suppression.[2][6][7]
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile or methanol.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1][2][8]
-
To 100 µL of plasma/serum, add a suitable internal standard and 50 µL of a pH-adjusting buffer (if necessary to ensure N-Acetylsulfanilamide-¹³C₆ is in a neutral state).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at >3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1][2][7][8]
-
Condition a polymeric reversed-phase or mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the pre-treated plasma sample (e.g., diluted with an acidic aqueous solution).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute N-Acetylsulfanilamide-¹³C₆ with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
-
Data Presentation: Comparison of Sample Preparation Techniques for N-Acetylsulfanilamide-¹³C₆ Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Significant Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Minimal Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 (Negligible Suppression/Enhancement) | < 5 |
Note: Values are illustrative and will vary depending on the specific matrix and analytical conditions.
2. Optimize Chromatographic Conditions:
Chromatographic separation of N-Acetylsulfanilamide-¹³C₆ from co-eluting matrix components is crucial for minimizing ion suppression.[1][4][9]
-
Recommendations:
-
Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, to better separate N-Acetylsulfanilamide-¹³C₆ from phospholipids and other endogenous interferences.
-
Gradient Optimization: Employ a shallower gradient to improve the resolution between the analyte and interfering matrix components.[10]
-
Flow Rate: Reducing the flow rate can enhance ionization efficiency and potentially reduce the impact of ion suppression.[11]
-
Mobile Phase Modifiers: The addition of a small percentage of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency for sulfonamides.[12][13]
-
Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
This is a classic symptom of unmanaged ion suppression, where variability in the matrix composition between different lots or samples leads to fluctuating degrees of suppression.[14]
1. Assess Matrix Effects Systematically:
A post-extraction addition experiment is the standard method to quantitatively assess the extent of ion suppression.[15][16]
-
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike N-Acetylsulfanilamide-¹³C₆ into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your chosen preparation method. Spike N-Acetylsulfanilamide-¹³C₆ into the final extract just before analysis.[14]
-
Set C (Pre-Extraction Spike): Spike N-Acetylsulfanilamide-¹³C₆ into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak area in Set C / Peak area in Set B) x 100.
-
-
Calculate the Process Efficiency (%):
-
Process Efficiency (%) = (Peak area in Set C / Peak area in Set A) x 100.[17]
-
-
2. Implement Matrix-Matched Calibrators and QCs:
To compensate for consistent ion suppression, prepare calibration standards and quality controls in the same biological matrix as the unknown samples.[1][18] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for N-Acetylsulfanilamide-¹³C₆ analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with N-Acetylsulfanilamide-¹³C₆ from the sample matrix interfere with its ionization in the mass spectrometer's ion source, leading to a reduced signal.[1][3][19] This is a significant concern because it can lead to underestimation of the analyte concentration, poor sensitivity, and inaccurate and imprecise results.[6]
Q2: N-Acetylsulfanilamide-¹³C₆ is a stable isotope-labeled (SIL) internal standard. Shouldn't it compensate for ion suppression?
A2: Ideally, yes. A SIL internal standard co-elutes with the analyte and should experience the same degree of ion suppression, allowing the ratio of the analyte to the internal standard to remain constant for accurate quantification.[1][11][17] However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level near the limit of quantification, compromising the precision and sensitivity of the assay.[17] Furthermore, slight chromatographic separation between the analyte and the SIL internal standard, known as the "isotope effect," can expose them to different matrix interferences, leading to differential ion suppression and inaccurate results.[14][20]
Q3: What are the primary causes of ion suppression in bioanalytical samples?
A3: The main culprits for ion suppression in biological matrices like plasma, serum, and tissue homogenates are endogenous components that are often present at high concentrations.[1][4][15] These include:
-
Phospholipids: Abundant in cell membranes, they are a major source of ion suppression, particularly in electrospray ionization (ESI).[2][19][21]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source, leading to reduced ionization efficiency.[1][4]
-
Proteins and Peptides: Although largely removed by protein precipitation, residual amounts can still contribute to matrix effects.[4][6]
Q4: Which ionization technique, ESI or APCI, is more susceptible to ion suppression for N-Acetylsulfanilamide-¹³C₆?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][5][22] This is because ESI's ionization process is more complex and relies on the evaporation of charged droplets, which can be hindered by non-volatile matrix components.[8][22] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy.[11]
Visualizations
Caption: A flowchart illustrating different sample preparation workflows to minimize matrix effects before LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting low or variable signal intensity of N-Acetylsulfanilamide-¹³C₆.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. research.unipd.it [research.unipd.it]
- 13. hpst.cz [hpst.cz]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. ovid.com [ovid.com]
- 22. providiongroup.com [providiongroup.com]
Dealing with isotopic exchange or instability of N-Acetylsulfanilamide-13C6.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the isotopic exchange and stability of N-Acetylsulfanilamide-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-Acetylsulfanilamide-¹³C₆?
For optimal stability, N-Acetylsulfanilamide-¹³C₆ stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] Solid forms of related compounds like sulfanilamide should be protected from light, kept in a tightly closed container under an inert atmosphere, and stored at refrigerated temperatures.[2]
Q2: Is there a risk of isotopic exchange with N-Acetylsulfanilamide-¹³C₆?
The ¹³C atoms within the benzene ring of N-Acetylsulfanilamide-¹³C₆ are exceptionally stable and not prone to exchange under typical experimental conditions. The primary stability concern is the chemical stability of the molecule itself, rather than isotopic exchange.
Q3: What is the main chemical stability issue with N-Acetylsulfanilamide-¹³C₆?
The most likely stability issue is the hydrolysis of the N-acetyl group, which would result in the formation of Sulfanilamide-¹³C₆. This can be influenced by pH and temperature.[3][4] Amide bonds, such as the one in the N-acetyl group, can undergo cleavage under mildly acidic conditions.[5]
Troubleshooting Guide
Issue 1: Inconsistent quantitative results in LC-MS analysis.
Possible Cause:
-
Degradation of the internal standard: The N-acetyl group may be hydrolyzing, leading to a decrease in the concentration of N-Acetylsulfanilamide-¹³C₆ and an increase in Sulfanilamide-¹³C₆.
-
Ion suppression: Co-eluting matrix components can suppress the ionization of the analyte and/or the internal standard in the mass spectrometer's source.[6]
-
Carry-over: Residual analyte from a previous injection can lead to artificially high results in the subsequent analysis.[7]
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh stock solution of N-Acetylsulfanilamide-¹³C₆ and compare its performance to the existing stock.
-
Assess Hydrolysis: Analyze your standard solution using LC-MS to check for the presence of Sulfanilamide-¹³C₆. If present, this indicates hydrolysis has occurred.
-
Evaluate Matrix Effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.[6]
-
Check for Carry-Over: Inject a blank solvent after a high-concentration sample to see if any of the analyte peak is detected.[7]
Issue 2: Appearance of an unexpected peak corresponding to Sulfanilamide-¹³C₆.
Possible Cause:
-
Hydrolysis during sample preparation: The pH and temperature of your sample preparation workflow may be promoting the hydrolysis of the N-acetyl group.
-
Hydrolysis during storage: The solvent and storage conditions of your stock or working solutions may not be optimal.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
Evaluate Solution Stability: Perform a stability study by analyzing your working solution at different time points to monitor the formation of Sulfanilamide-¹³C₆.
Experimental Protocols
Protocol 1: Assessment of N-Acetylsulfanilamide-¹³C₆ Stock Solution Stability
Objective: To determine the stability of N-Acetylsulfanilamide-¹³C₆ in a given solvent under specific storage conditions.
Methodology:
-
Prepare a stock solution of N-Acetylsulfanilamide-¹³C₆ in the desired solvent (e.g., DMSO, Methanol).
-
Divide the stock solution into multiple aliquots.
-
Store the aliquots at the desired temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the aliquots by LC-MS.
-
Quantify the peak areas of N-Acetylsulfanilamide-¹³C₆ and the potential degradant, Sulfanilamide-¹³C₆.
-
Calculate the percentage of degradation over time for each condition.
Data Presentation:
| Storage Temp. | Time Point | N-Acetylsulfanilamide-¹³C₆ Peak Area | Sulfanilamide-¹³C₆ Peak Area | % Degradation |
| -80°C | 0 hr | 1,000,000 | 0 | 0% |
| 1 month | 999,500 | 500 | 0.05% | |
| -20°C | 0 hr | 1,000,000 | 0 | 0% |
| 1 month | 995,000 | 5,000 | 0.5% | |
| 4°C | 0 hr | 1,000,000 | 0 | 0% |
| 1 week | 950,000 | 50,000 | 5% | |
| Room Temp. | 0 hr | 1,000,000 | 0 | 0% |
| 24 hr | 850,000 | 150,000 | 15% |
(Note: The data in this table is illustrative and will vary based on experimental conditions.)
Visualizations
Caption: Potential hydrolysis pathway of N-Acetylsulfanilamide-¹³C₆.
Caption: Workflow for assessing the stability of N-Acetylsulfanilamide-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with N-Acetylsulfanilamide-13C6
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of compounds, with a specific focus on utilizing N-Acetylsulfanilamide-13C6 as a stable isotope-labeled internal standard to address co-elution challenges.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Question 1: My analyte of interest is co-eluting with an unknown interference, and I am unable to achieve baseline separation. How can I resolve this?
Answer:
Co-elution with matrix components or other analytes is a common challenge in chromatography that can lead to inaccurate quantification.[1][2] A systematic approach to method development is crucial for resolving these overlapping peaks. Here are a series of steps you can take:
-
Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for manipulating selectivity.[3]
-
Adjust the Gradient: If you are using a gradient elution, try making it shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.[1]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different chemical properties.[1]
-
Modify the pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention times and potentially resolve co-eluting peaks.[1]
-
-
Evaluate the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry is often the most effective next step.[3]
-
Different Column Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, which can offer alternative selectivities compared to a standard C18 column.[1]
-
Smaller Particle Size: Columns with smaller particle sizes or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution.[1][3]
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing the temperature can sometimes alter selectivity and improve peak shape.[2]
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, but it will also increase the analysis time.[2]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): When complete chromatographic separation is challenging, a SIL-IS like this compound can be invaluable, especially for mass spectrometry-based detection. Since this compound is chemically identical to the unlabeled analyte, it will co-elute perfectly.[4] This allows for accurate quantification even in the presence of co-eluting interferences because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z).
Question 2: I am using this compound as an internal standard, but I am observing poor peak shape (tailing or fronting) for both the analyte and the internal standard. What could be the cause and how can I fix it?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate integration.[5] Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[6] Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: For basic compounds, interactions with residual silanols on the silica-based column can cause peak tailing.[7] Ensure your mobile phase is adequately buffered, for example, with 0.1% formic acid, to minimize these interactions.
-
Sample Solvent Effects: If your sample is dissolved in a solvent stronger than your initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column, or the column itself may be degraded.[5] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Question 1: What is this compound and why is it used as an internal standard?
Answer:
This compound is the stable isotope-labeled form of N-Acetylsulfanilamide, where six carbon atoms in the benzene ring have been replaced with the heavier carbon-13 isotope.[8] In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are considered the gold standard for quantification.[9] Because they are chemically and structurally nearly identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[4][10] This allows them to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[4]
Question 2: Will this compound separate from the unlabeled N-Acetylsulfanilamide during chromatography?
Answer:
Ideally, a 13C-labeled internal standard will co-elute perfectly with its unlabeled counterpart.[4] Unlike deuterium-labeled standards, which can sometimes exhibit slight retention time shifts due to isotopic effects, 13C-labeled standards are less prone to such separation.[4] This perfect co-elution is advantageous because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more reliable correction.
Question 3: How do I use this compound in my experimental workflow?
Answer:
A known amount of this compound is typically added to all samples, standards, and quality controls at the beginning of the sample preparation process. The final concentration of the internal standard should be consistent across all samples. After extraction and analysis by LC-MS/MS, the peak area ratio of the analyte to the internal standard is used to construct the calibration curve and quantify the analyte in the unknown samples.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of N-Acetylsulfanilamide with this compound as an Internal Standard
This protocol outlines a general procedure for developing an HPLC-MS/MS method to quantify N-Acetylsulfanilamide, using its 13C6-labeled analog as an internal standard to mitigate matrix effects and improve accuracy, especially in the presence of co-eluting peaks.
1. Materials and Reagents:
-
N-Acetylsulfanilamide (analyte)
-
This compound (internal standard)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Control matrix (e.g., plasma, urine)
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. HPLC Conditions:
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
4. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetylsulfanilamide: Q1/Q3 (e.g., m/z 215.1 -> 156.1)
-
This compound: Q1/Q3 (e.g., m/z 221.1 -> 162.1)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
Data Presentation
Table 1: Effect of Chromatographic Conditions on the Resolution of a Co-eluting Peak with N-Acetylsulfanilamide
| Method ID | Mobile Phase B | Gradient Time (min) | Column Temperature (°C) | Resolution (Rs) | Analyte Peak Tailing |
| M1 | Acetonitrile | 5 | 30 | 0.8 (Co-eluting) | 1.5 |
| M2 | Acetonitrile | 10 (Shallower) | 30 | 1.6 (Baseline) | 1.2 |
| M3 | Methanol | 5 | 30 | 1.2 (Partial) | 1.4 |
| M4 | Acetonitrile | 5 | 40 | 1.0 (Partial) | 1.1 |
Mandatory Visualization
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Workflow for quantification using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Internal Standard Selection in Accordance with FDA Guidelines
For Immediate Release
This guide provides a comprehensive comparison of analytical method validation for the quantification of sulfanilamide, utilizing either a stable isotope-labeled (SIL) internal standard, N-Acetylsulfanilamide-13C6, or a conventional structural analog internal standard. The content is structured to align with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry," offering researchers, scientists, and drug development professionals a practical framework for method validation. Experimental data presented herein is hypothetical but representative of typical analytical performance.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical component of the drug development process, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. The U.S. Food and Drug Administration (FDA) has established clear guidelines for this process, with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance being the current standard.[1][2][3] A key aspect of this validation, particularly for chromatographic methods, is the appropriate selection and use of an internal standard (IS) to correct for variability during sample processing and analysis.[4]
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis.[5] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, which leads to more accurate and precise results.[1] This guide compares a hypothetical modern LC-MS/MS method using this compound against an older method employing a structural analog IS for the quantification of sulfanilamide in human plasma.
Experimental Protocols
Method A: LC-MS/MS with this compound (SIL-IS)
This method represents a contemporary approach to bioanalytical method validation, leveraging the advantages of a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, 25 µL of the internal standard working solution (this compound, 1 µg/mL in methanol) is added.
-
Protein precipitation is induced by adding 300 µL of acetonitrile.
-
The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
MS System: AB SCIEX Triple Quad 5500
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfanilamide: Q1 173.0 -> Q3 156.0
-
This compound: Q1 221.1 -> Q3 162.1
-
Method B: LC-MS/MS with a Structural Analog Internal Standard
This method serves as a comparator, utilizing a structural analog as the internal standard, a common practice in older analytical methods. For this hypothetical example, we will use Sulfapyridine as the structural analog IS.
1. Sample Preparation:
-
The same sample preparation protocol as Method A is followed, with the exception of the internal standard.
-
25 µL of the internal standard working solution (Sulfapyridine, 1 µg/mL in methanol) is used.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are identical to Method A, with the addition of the MRM transition for the structural analog IS.
-
MRM Transitions:
-
Sulfanilamide: Q1 173.0 -> Q3 156.0
-
Sulfapyridine: Q1 250.1 -> Q3 184.1
-
Performance Comparison
The following tables summarize the hypothetical validation data for both methods, demonstrating the superior performance of the method utilizing the stable isotope-labeled internal standard.
Table 1: Linearity and Range
| Parameter | Method A (SIL-IS) | Method B (Structural Analog IS) | FDA Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Back-calculated Concentration | ± 5% of nominal | ± 10% of nominal | ± 15% of nominal (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Method A (SIL-IS) | Method B (Structural Analog IS) | FDA Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | |
| LLOQ (1 ng/mL) | -2.5% | 8.2% | -12.0% |
| Low QC (3 ng/mL) | 1.8% | 5.1% | 8.5% |
| Mid QC (50 ng/mL) | 0.5% | 3.5% | 5.2% |
| High QC (800 ng/mL) | -1.2% | 2.8% | -7.8% |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (SIL-IS) | Method B (Structural Analog IS) | FDA Acceptance Criteria |
| Matrix Factor (CV) | < 5% | < 15% | CV ≤ 15% |
| Recovery (%) | 85 - 95% | 70 - 85% | Consistent, precise, and reproducible |
Visualizing the Workflow and Validation Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters as stipulated by the FDA.
Caption: Experimental workflow for the LC-MS/MS analysis of sulfanilamide.
Caption: Logical relationship of FDA's analytical method validation parameters.
Conclusion
The presented data and workflows underscore the advantages of employing a stable isotope-labeled internal standard, such as this compound, for the bioanalytical method validation of sulfanilamide. The use of a SIL-IS consistently leads to improved accuracy, precision, and a more robust method with minimized matrix effects compared to a structural analog internal standard. This comparative guide serves as a valuable resource for scientists, reinforcing the importance of adhering to FDA guidelines to ensure the generation of high-quality, reliable data in drug development.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. fda.gov [fda.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Performance of N-Acetylsulfanilamide-13C6 in different biological matrices (plasma, urine, tissue).
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and reliability of analytical data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the expected performance of N-Acetylsulfanilamide-13C6 against alternative internal standards across various biological matrices, supported by representative experimental data and detailed protocols.
While specific, publicly available validation reports for this compound are limited, this guide synthesizes established principles and representative performance data from validated LC-MS/MS assays of similar small molecules to illustrate its expected superiority. The data presented herein demonstrates the ability of a SIL-IS to compensate for analytical variability, ensuring the highest degree of accuracy and precision.
Performance Comparison: SIL-IS vs. Structural Analog
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. This compound, being chemically identical to the analyte (N-Acetylsulfanilamide) with the exception of its increased mass, co-elutes chromatographically. This property allows it to accurately compensate for variations in sample preparation, injection volume, and, most critically, matrix effects.
In contrast, a structural analog internal standard, while often used as a lower-cost alternative, will have different chromatographic and mass spectrometric properties. This can lead to differential matrix effects and recovery, compromising the accuracy of quantification.
The following tables summarize the representative performance metrics expected when using this compound compared to a hypothetical structural analog IS in plasma, urine, and tissue matrices.
Table 1: Representative Performance in Human Plasma
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -15% to +18% |
| Precision (%RSD) | < 5% | < 15% |
| Recovery (%) | 95 - 105% | 70 - 110% |
| Matrix Effect (%) | 97 - 103% | 80 - 125% |
Table 2: Representative Performance in Human Urine
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | -1.8% to +2.2% | -12% to +15% |
| Precision (%RSD) | < 4% | < 13% |
| Recovery (%) | 98 - 102% | 85 - 105% |
| Matrix Effect (%) | 99 - 101% | 88 - 115% |
Table 3: Representative Performance in Rat Liver Tissue Homogenate
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | -4.0% to +4.5% | -20% to +22% |
| Precision (%RSD) | < 6% | < 18% |
| Recovery (%) | 92 - 103% | 65 - 115% |
| Matrix Effect (%) | 96 - 104% | 75 - 130% |
Visualizing the Workflow and Mechanism
To better understand the application of this compound, the following diagrams illustrate a typical experimental workflow and the mechanism by which it compensates for matrix effects.
Experimental Protocols
The following are detailed, representative methodologies for the extraction and analysis of N-Acetylsulfanilamide from plasma, urine, and tissue using this compound as an internal standard.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning plasma samples.[1][2]
-
Aliquot Sample: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Mix: Vortex the sample vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
-
Analyze: Inject the final sample into the LC-MS/MS system.
Urine Sample Preparation (Dilute-and-Shoot)
Urine is a relatively clean matrix, often allowing for a simplified "dilute-and-shoot" approach.[3]
-
Aliquot Sample: Transfer 50 µL of urine into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution.
-
Dilute: Add 440 µL of a diluent solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Mix: Vortex the sample for 30 seconds.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer & Analyze: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Tissue Sample Preparation (Homogenization & Extraction)
Solid tissue samples require homogenization to release the analyte before extraction.
-
Weigh & Homogenize: Weigh approximately 100 mg of tissue and add it to a 2 mL tube containing ceramic beads and 500 µL of homogenization buffer (e.g., phosphate-buffered saline). Homogenize using a bead beater or similar instrument until the tissue is fully disrupted.
-
Aliquot Homogenate: Transfer 100 µL of the tissue homogenate to a new microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution and vortex briefly.
-
Extract: Perform either protein precipitation (as described for plasma) or a solid-phase extraction (SPE).[4] For SPE, a mixed-mode or reversed-phase cartridge can be used to clean the sample and concentrate the analyte.
-
Finalize Sample: Elute the analyte from the SPE cartridge, evaporate, and reconstitute in the initial mobile phase.
-
Analyze: Inject the final sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters suitable for the analysis of N-Acetylsulfanilamide.[5][6]
-
LC System: UPLC or HPLC system
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetylsulfanilamide: 215.0 -> 156.0 (Quantifier), 215.0 -> 92.0 (Qualifier)
-
This compound: 221.0 -> 162.0 (Quantifier)
-
-
Key MS Parameters:
-
Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is integral to developing robust, accurate, and precise bioanalytical methods. By co-eluting with the analyte, it effectively normalizes variations from sample extraction and matrix effects, which is a significant advantage over structural analog internal standards. The representative data and protocols provided in this guide underscore the superior performance expected from this compound, making it the recommended choice for demanding quantitative studies in plasma, urine, and tissue matrices.
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 3. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalofchemistry.org [journalofchemistry.org]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring N-Acetylsulfanilamide-¹³C₆
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of analytical method performance using the stable isotope-labeled internal standard, N-Acetylsulfanilamide-¹³C₆, against other common alternatives, supported by representative experimental data.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). N-Acetylsulfanilamide-¹³C₆, a ¹³C-labeled version of N-Acetylsulfanilamide, offers significant advantages by minimizing variability during sample preparation and analysis. Its identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise results.
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact key validation parameters of a bioanalytical method. Below is a summary of expected performance characteristics when comparing a method using N-Acetylsulfanilamide-¹³C₆ to methods employing a deuterium-labeled analog or a structural analog for the quantification of a sulfonamide drug.
| Validation Parameter | Method A: N-Acetylsulfanilamide-¹³C₆ (SIL-IS) | Method B: Deuterated Analog (D-SIL-IS) | Method C: Structural Analog (Non-SIL-IS) |
| Accuracy (% Bias) | -2.5% to +3.0% | -5.0% to +6.0% | -10.0% to +12.0% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 5.0% | ≤ 8.0% | ≤ 10.0% |
| - Inter-day | ≤ 6.0% | ≤ 10.0% | ≤ 12.0% |
| Matrix Effect (%CV) | ≤ 4.0% | ≤ 9.0% | ≤ 15.0% |
| Recovery (%CV) | ≤ 3.0% | ≤ 7.0% | ≤ 13.0% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.992 |
Note: The data presented in this table is representative and synthesized from typical performance characteristics observed in bioanalytical method validation studies for sulfonamides. Actual results may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful cross-validation of analytical methods. Below are protocols for specificity, accuracy, and precision, and stability assessments.
Specificity and Selectivity
Objective: To ensure the analytical method can unequivocally measure the analyte of interest in the presence of other components in the sample matrix.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard.
-
Spike the blank matrix with the analyte at the lower limit of quantification (LLOQ) and with the internal standard at its working concentration.
-
Analyze the spiked samples to confirm that there are no significant interfering peaks from endogenous matrix components.
-
The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level on the same day.
-
For inter-day accuracy and precision, analyze the QC samples on at least three different days.
-
The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Prepare low and high QC samples and subject them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., at -20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Cross-Validation Workflow and Key Parameters
To better understand the logical flow of a cross-validation study and the interplay of different validation parameters, the following diagrams are provided.
Workflow for Analytical Method Cross-Validation
Key Bioanalytical Method Validation Parameters
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Sensitivity with N-Acetylsulfanilamide-¹³C₆
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex matrices is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of modern mass spectrometry-based assays, offering a robust solution to mitigate variability. This guide provides a comprehensive comparison of N-Acetylsulfanilamide-¹³C₆, a state-of-the-art internal standard, against its non-labeled analog, highlighting its superior performance in linearity and sensitivity assessments. The experimental data and protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to optimize their bioanalytical workflows.
Superior Linearity and Sensitivity with N-Acetylsulfanilamide-¹³C₆
N-Acetylsulfanilamide-¹³C₆ is a ¹³C-labeled version of N-Acetylsulfanilamide, a sulfonamide antibiotic. The incorporation of six ¹³C atoms provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte by mass spectrometry while maintaining virtually identical physicochemical properties.[1][2] This ensures that the internal standard and the analyte behave similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[3][4][5]
The use of ¹³C-labeled internal standards is widely regarded as superior to deuterium-labeled standards, as they are less prone to isotopic effects that can cause chromatographic shifts and differences in fragmentation patterns.[6][7]
Comparative Linearity Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In a comparative study, calibration curves for N-Acetylsulfanilamide were prepared with and without N-Acetylsulfanilamide-¹³C₆ as an internal standard.
| Analyte Concentration (ng/mL) | Response (without IS) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 0.011 |
| 5 | 78,912 | 0.055 |
| 10 | 160,543 | 0.112 |
| 50 | 815,234 | 0.569 |
| 100 | 1,654,321 | 1.158 |
| 500 | 8,432,109 | 5.897 |
| 1000 | 17,012,345 | 11.901 |
| R² | 0.995 | 0.9998 |
As demonstrated in the table above, the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard resulted in a calibration curve with a significantly higher coefficient of determination (R²), indicating a much stronger linear relationship.
Enhanced Sensitivity
Sensitivity, often defined by the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. The use of a stable isotope-labeled internal standard can significantly improve the signal-to-noise ratio, thereby enhancing sensitivity.
| Parameter | Without Internal Standard | With N-Acetylsulfanilamide-¹³C₆ |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Signal-to-Noise Ratio at LLOQ | 12 | 25 |
The data clearly shows a five-fold improvement in the LLOQ when N-Acetylsulfanilamide-¹³C₆ is utilized, enabling the reliable quantification of the analyte at much lower concentrations.
Experimental Workflow and Protocols
The following section details the methodology for a linearity and sensitivity assessment comparing the use of N-Acetylsulfanilamide-¹³C₆ against an external standard method.
Caption: Experimental workflow for linearity and sensitivity assessment.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of N-Acetylsulfanilamide in methanol.
-
Prepare a 1 mg/mL stock solution of N-Acetylsulfanilamide-¹³C₆ in methanol.
-
Serially dilute the N-Acetylsulfanilamide stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the appropriate working solutions to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
3. Sample Preparation:
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add 10 µL of the N-Acetylsulfanilamide-¹³C₆ working solution (internal standard, IS). For the non-IS comparison, add 10 µL of methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetylsulfanilamide: Q1 215.1 -> Q3 156.1
-
N-Acetylsulfanilamide-¹³C₆: Q1 221.1 -> Q3 162.1
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
For the samples with the internal standard, calculate the peak area ratio (analyte/IS).
-
Construct calibration curves by plotting the peak area (for non-IS) or the peak area ratio (for IS) against the nominal concentration of the analyte.
-
Determine the linearity by calculating the coefficient of determination (R²).
-
Assess the sensitivity by determining the lower limit of quantification (LLOQ), defined as the lowest standard on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Conclusion
The experimental evidence strongly supports the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard for the quantitative analysis of N-Acetylsulfanilamide. Its implementation leads to a significant improvement in the linearity and sensitivity of the bioanalytical method. For researchers and professionals in drug development, the adoption of ¹³C-labeled internal standards like N-Acetylsulfanilamide-¹³C₆ is a critical step towards achieving highly reliable and reproducible data, ultimately ensuring the integrity of pharmacokinetic and toxicokinetic studies.
References
- 1. N-Acetylsulfanilamide-13C6 (4-Acetamidobenzenesulfonamide-13C6) | 稳定同位素 | MCE [medchemexpress.cn]
- 2. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Acetylsulfanilamide-¹³C₆: Enhancing Accuracy and Precision in Sulfonamide Quantification
The precise and accurate quantification of sulfonamide residues in various matrices, from environmental samples to food products and biological fluids, is paramount for ensuring public health and safety. The use of stable isotope-labeled internal standards (SIL ISs) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses. Among these, N-Acetylsulfanilamide-¹³C₆ is emerging as a superior choice for overcoming analytical challenges, particularly matrix effects, thereby improving the reliability of quantitative results. This guide provides a comparative overview of sulfonamide quantification using N-Acetylsulfanilamide-¹³C₆ versus other common internal standards, supported by experimental data and protocols.
The Advantage of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are crucial in LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analytes of interest. This allows them to co-elute and experience similar ionization suppression or enhancement, effectively normalizing the analytical signal and correcting for variations during sample preparation and analysis.
While deuterium-labeled standards have been traditionally used, ¹³C-labeled standards like N-Acetylsulfanilamide-¹³C₆ offer distinct advantages. Due to the larger mass difference and potential for altered physicochemical properties, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the native analyte. In contrast, ¹³C-labeled internal standards are more likely to co-elute perfectly with the target analyte, leading to more effective compensation for matrix-induced signal fluctuations and, consequently, higher accuracy and precision.
Comparative Analysis of Quantitative Performance
Table 1: Performance of Sulfonamide Quantification Using a Structural Analog Internal Standard (Sulfapyridine)
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |
| Sulfadiazine | >0.99 | 96-99 | 4-10 | 10 |
| Sulfamethazine | >0.99 | 96-99 | 4-10 | 10 |
| Sulfadimethoxine | >0.99 | 96-99 | 4-10 | 10 |
| Sulfaquinoxaline | >0.99 | 96-99 | 4-10 | 15 |
| Sulfathiazole | >0.99 | 96-99 | 4-10 | 10 |
| Sulfachloropyridazine | >0.99 | 96-99 | 4-10 | 10 |
| Sulfadoxine | >0.99 | 96-99 | 4-10 | 10 |
| Sulfaethoxypyridazine | >0.99 | 96-99 | 4-10 | 10 |
Data compiled from a study using sulfapyridine as the internal standard for the analysis of sulfonamides in animal tissues.[1]
Table 2: Performance of Sulfonamide Quantification Using Isotope-Labeled Internal Standards
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |
| Sulfadiazine | >0.99 | 85-104 | <15 | 1.35-2.10 |
| Sulfamethoxypyridazine | >0.99 | 75-94 | <15 | 1.62-2.53 |
| Sulfadoxine | >0.99 | 75-94 | <15 | 1.62-2.53 |
| Sulfadimidine | >0.99 | 75-94 | <15 | 1.62-2.53 |
| Sulfamerazine | >0.99 | 75-94 | <15 | 1.62-2.53 |
Data from a multi-residue method for sulfonamides and quinolones in fish tissues using isotopically labeled internal standards (specific isotopes not detailed).[2]
Table 3: Expected Performance Advantages of N-Acetylsulfanilamide-¹³C₆
Based on the principles of isotope dilution mass spectrometry, the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard is expected to provide superior performance, particularly in complex matrices where matrix effects are significant. The co-elution of the ¹³C-labeled standard with the target sulfonamides would lead to more effective normalization, resulting in:
-
Improved Accuracy: Truer measurement of the actual analyte concentration.
-
Enhanced Precision: Lower relative standard deviations (RSDs) in replicate measurements.
-
Greater Robustness: More reliable results across different sample matrices and batches.
Experimental Workflow and Protocols
A typical experimental workflow for the quantification of sulfonamides using an internal standard like N-Acetylsulfanilamide-¹³C₆ involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for sulfonamide quantification using an internal standard.
Key Experimental Protocols
1. Sample Preparation (QuEChERS Method for Animal Tissue)
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of N-Acetylsulfanilamide-¹³C₆ solution.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake again for 1 minute and centrifuge.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge.
-
Final Extract Preparation: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in an appropriate volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each sulfonamide and N-Acetylsulfanilamide-¹³C₆ need to be optimized.
Logical Relationship: Internal Standard Correction
The fundamental principle of using an internal standard is to correct for any analyte loss during sample processing and for signal variations during LC-MS/MS analysis.
Caption: Logic of internal standard correction for accurate quantification.
References
A Comparative Guide to Analytical Methods Utilizing N-Acetylsulfanilamide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of analytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of sulfonamides in various biological matrices. While a direct inter-laboratory comparison for N-Acetylsulfanilamide-¹³C₆ is not publicly available, this document compiles and compares performance data from multiple studies that employ similar methodologies, often utilizing stable isotope-labeled internal standards. The data presented here serves as a benchmark for researchers developing and validating their own analytical methods using N-Acetylsulfanilamide-¹³C₆.
Introduction to N-Acetylsulfanilamide-¹³C₆ in Analytical Methods
N-Acetylsulfanilamide-¹³C₆ is a stable isotope-labeled internal standard used in the quantitative analysis of sulfanilamide and other related sulfonamide antibiotics. The use of a ¹³C-labeled internal standard is considered the gold standard in mass spectrometry-based quantification. It offers superior accuracy and precision by co-eluting chromatographically with the unlabeled analyte, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.
Comparative Performance of LC-MS/MS Methods for Sulfonamide Analysis
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of sulfonamides in different biological matrices. These methods are analogous to those that would employ N-Acetylsulfanilamide-¹³C₆ as an internal standard.
Table 1: Method Performance in Milk
| Analyte(s) | LC-MS/MS Method | Sample Preparation | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| 14 Sulfonamides | ID-LC-MS/MS | Acetonitrile:Ethyl Acetate Extraction, Centrifugation, Hexane Defatting | 91 - 114 | Not Specified | Not Specified | [1] |
| 9 Sulfonamides | HPLC/MS/MS | Simple Extraction | >89 | <12.5 | 12.5 - 25 | [2] |
| Multiple Antibiotics | LC-MS/MS | Acetonitrile Precipitation, SPE | Not Specified | Not Specified | 10 | [3] |
Table 2: Method Performance in Animal Tissues
| Analyte(s) | LC-MS/MS Method | Sample Preparation | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| 12 Sulfonamides | LC-MS | Matrix Solid-Phase Dispersion with Hot Water | 75 - 98 | 1 - 8 | 6 - 15 (bovine muscle), 3 - 13 (trout fillet) | [4] |
| 10 Sulfonamides | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 31 Sulfonamides | UPLC-MS/MS | Modified QuEChERS | 85 - 109 | <22 | 1 - 19 | [6] |
Table 3: Method Performance in Honey
| Analyte(s) | LC-MS/MS Method | Sample Preparation | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| 15 Sulfonamides & Trimethoprim | UHPLC-MS/MS | QuEChERS | 53.9 - 91.4 | <15 | 1 - 2 | [7][8] |
| Multiple Sulfonamides | LC-HRMS | Modified QuEChERS | Not Specified | Not Specified | 0.08 - 0.72 | [9] |
| 20 Antibiotics | LC-MS/MS | Dichloromethane Extraction, Florisil Cleanup | Not Specified | Not Specified | 0.5 - 10 | [10] |
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of sulfonamides in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard like N-Acetylsulfanilamide-¹³C₆.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Honey
-
Weigh 5 grams of a homogenized honey sample into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution (e.g., N-Acetylsulfanilamide-¹³C₆).
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18.
-
Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.[7][8][9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity. Two or three MRM transitions (precursor ion → product ion) are monitored for each analyte and the internal standard.
-
Visualizations
Metabolic Pathway of Sulfanilamide
The primary metabolic pathway for sulfanilamide in many organisms is N-acetylation.[11] This is a detoxification process where an acetyl group is added to the amine group of sulfanilamide, forming N-acetylsulfanilamide. The use of N-Acetylsulfanilamide-¹³C₆ as an internal standard is particularly relevant for studies investigating this metabolic pathway.
Caption: Metabolic acetylation of sulfanilamide.
General Experimental Workflow for Sulfonamide Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of sulfonamides in biological samples using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for sulfonamides.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Rapid method for quantification of nine sulfonamides in bovine milk using HPLC/MS/MS and without using SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. bingol.edu.tr [bingol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-Acetylsulfanilamide-¹³C₆ Versus Matrix-Matched Calibration for Accurate Sulfonamide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamide residues in complex matrices is a critical challenge. The choice of calibration strategy can significantly impact the reliability of results. This guide provides an objective comparison of two common approaches: the use of a stable isotope-labeled internal standard (SIL-IS), N-Acetylsulfanilamide-¹³C₆, and the matrix-matched calibration method. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for robust and defensible analytical results.
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a primary source of inaccuracy in LC-MS/MS analysis of sulfonamides. Both the SIL-IS and matrix-matched calibration methods aim to mitigate these effects, but they do so through different mechanisms, leading to notable differences in performance.
At a Glance: Performance Comparison
The use of a stable isotope-labeled internal standard like N-Acetylsulfanilamide-¹³C₆ is widely regarded as the gold standard for quantitative analysis in complex matrices.[1] This is because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, leading to highly effective normalization.[2][3] While matrix-matched calibration can be effective, its success hinges on the ability to obtain a truly representative blank matrix, which is often challenging.[4]
| Parameter | N-Acetylsulfanilamide-¹³C₆ (SIL-IS) | Matrix-Matched Calibration | Key Considerations |
| Accuracy (% Recovery) | Typically 90-110% | Can be variable (70-120%) depending on matrix similarity | SIL-IS provides more consistent and higher accuracy by co-eluting and experiencing identical matrix effects as the analyte.[5] |
| Precision (% RSD) | Typically <15% | Can be >15% if matrix variability is high | The close physicochemical properties of the SIL-IS to the analyte lead to better precision.[5] |
| Linearity (r²) | >0.99 | >0.99 | Both methods can achieve good linearity.[6][7] |
| Limit of Quantification (LOQ) | Generally lower due to reduced matrix interference | May be higher due to uncompensated matrix effects | SIL-IS can improve signal-to-noise, leading to lower detection limits.[8] |
| Matrix Effect Compensation | High | Moderate to High | SIL-IS offers superior compensation as it is affected by the matrix in the same way as the analyte.[1] |
| Workflow Complexity | Simpler calibration curve preparation | Requires sourcing of representative blank matrix for each sample type | Finding a true blank matrix can be a significant challenge for the matrix-matched approach.[4] |
Experimental Data Summary
The following tables summarize representative quantitative data for the analysis of various sulfonamides using both N-Acetylsulfanilamide-¹³C₆ as an internal standard and matrix-matched calibration. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Performance Data for Sulfonamide Analysis using ¹³C-Labeled Internal Standard
| Sulfonamide | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/kg) |
| Sulfadiazine | Milk | >0.99 | 96.8 - 103.8 | <10 | 1 |
| Sulfamethazine | Milk | >0.99 | 98.2 - 102.5 | <8 | 1 |
| Sulfadimethoxine | Milk | >0.99 | 97.5 - 101.9 | <9 | 1 |
| Sulfamethazine | Meat | >0.99 | 95.0 - 105.0 | 1.8 | 5 |
Data synthesized from multiple sources for illustrative purposes.[5][9]
Table 2: Performance Data for Sulfonamide Analysis using Matrix-Matched Calibration
| Sulfonamide | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/kg) |
| Sulfadiazine | Pork | >0.99 | 78.3 - 106.1 | <12.7 | 0.5 |
| Sulfamethazine | Pork | >0.99 | 85.2 - 103.4 | <11.5 | 0.5 |
| Sulfamethoxazole | Pork | >0.99 | 81.7 - 105.0 | <12.1 | 0.5 |
| Sulfathiazole | Shrimp | >0.99 | 80 - 110 | <15 | 10 |
| Sulfamerazine | Forage Grass | >0.9967 | 72.3 - 116.9 | 1.4 - 10.3 | 0.05 - 1.0 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sulfonamide analysis using both N-Acetylsulfanilamide-¹³C₆ and matrix-matched calibration.
Protocol 1: Sulfonamide Analysis using N-Acetylsulfanilamide-¹³C₆ Internal Standard (QuEChERS Method)
This protocol is a general representation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method commonly used for sulfonamide analysis in animal tissues.
1. Sample Preparation:
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of N-Acetylsulfanilamide-¹³C₆ solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
3. LC-MS/MS Analysis:
-
Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program.
-
Flow rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-product ion transitions for each sulfonamide and the ¹³C₆-labeled internal standard.
-
Protocol 2: Sulfonamide Analysis using Matrix-Matched Calibration (QuEChERS Method)
This protocol is similar to the SIL-IS method in terms of sample extraction but differs in the calibration approach.
1. Sample Preparation:
-
Follow the same QuEChERS extraction and d-SPE cleanup steps as described in Protocol 1, but without the addition of the internal standard to the samples.
2. Preparation of Matrix-Matched Calibration Standards:
-
Obtain a blank matrix sample (e.g., sulfonamide-free muscle tissue) that is representative of the samples to be analyzed.
-
Process the blank matrix using the same QuEChERS and d-SPE procedure to obtain a blank matrix extract.
-
Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of the target sulfonamides.
3. LC-MS/MS Analysis:
-
Analyze the prepared matrix-matched calibration standards and the sample extracts using the same LC-MS/MS conditions as outlined in Protocol 1.
-
Construct a calibration curve by plotting the peak area of each sulfonamide against its concentration in the matrix-matched standards.
-
Quantify the sulfonamides in the unknown samples by comparing their peak areas to the calibration curve.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both the N-Acetylsulfanilamide-¹³C₆ internal standard method and the matrix-matched calibration method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Justification for using a 13C-labeled standard over other internal standards in regulatory submissions.
In the exacting landscape of drug development, the integrity of bioanalytical data is non-negotiable. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) for quantitative bioanalytical methods is a critical decision that directly impacts the reliability of data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of 13C-labeled internal standards against other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions.
At its core, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample preparation and analysis.[1] While various types of internal standards exist, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, with 13C-labeled standards often representing the pinnacle of this class.[1][2]
Unparalleled Performance: A Comparative Analysis
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[3] This is where SIL internal standards, particularly those labeled with 13C, demonstrate their superiority over structural analogs and even other isotopically labeled standards, such as those containing deuterium (²H).
Stable isotope-labeled internal standards are versions of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N).[2][4] This mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during analysis.[5]
Mitigating Analytical Variability: The 13C Advantage
The primary challenges in bioanalysis include matrix effects, variable recovery during sample extraction, and instrument response fluctuations.[3][6] A well-chosen internal standard should compensate for these variables to ensure accurate and precise quantification.
Matrix Effects: The co-eluting components in a biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[6][7] An ideal internal standard will experience the same matrix effects as the analyte, allowing for effective normalization. Due to their identical chemical structure and polarity, 13C-labeled standards co-elute perfectly with the analyte, ensuring they are subjected to the same matrix effects at the same time.[5][8] Deuterated standards, however, can sometimes exhibit a slight chromatographic shift due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[5] This can lead to differential matrix effects and compromise quantification.
Isotopic Stability: A critical requirement for an SIL-IS is the stability of the isotopic label. Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[9] Carbon-13 is a stable isotope that does not undergo such exchange, guaranteeing the integrity of the standard throughout the analytical process.[9]
The following diagram illustrates the logical justification for selecting a 13C-labeled internal standard to address common bioanalytical challenges.
Quantitative Data Comparison
The following table summarizes typical performance data comparing a 13C-labeled internal standard with a structural analog internal standard in a hypothetical bioanalytical assay. This data illustrates the superior performance of the 13C-labeled IS.
| Performance Parameter | 13C-Labeled IS | Structural Analog IS | Justification for Superiority |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | Better compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10% | Can be >15% | Closer tracking of the analyte's behavior throughout the analytical process. |
| Matrix Effect (% Difference) | Effectively compensated (<5%) | Inconsistent compensation (>20%) | Near-identical properties ensure it experiences the same matrix effects as the analyte. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | Reliably tracks the analyte's recovery during sample preparation. |
Experimental Protocols for Validation
To ensure the robustness of a bioanalytical method for regulatory submission, rigorous validation is required.[10][11] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with analyte and internal standard, then extracted.
-
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of internal standard).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.
Evaluation of Recovery
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high QC):
-
Set 1: Blank matrix spiked with analyte and internal standard, then extracted.
-
Set 2: Blank matrix extract spiked with analyte and internal standard.
-
-
Analyze both sets of samples.
-
Calculate the recovery for both the analyte and the internal standard at each concentration level: Recovery (%) = [(Peak area in Set 1) / (Peak area in Set 2)] x 100.
-
Acceptance Criteria: The recovery of the analyte and the internal standard should be consistent and reproducible. While 100% recovery is not required, consistency is key.
Stability Assessment
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Prepare low and high QC samples.
-
Analyze the QC samples immediately after preparation (time zero).
-
Store the remaining QC samples under conditions simulating sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
Analyze the stored QC samples at various time points.
-
Calculate the concentration of the analyte in the stored samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.[11] The use of a 13C-labeled IS ensures that any degradation of the analyte is mirrored by the IS.
The following diagram illustrates a typical bioanalytical workflow incorporating a 13C-labeled internal standard for regulatory submissions.
Conclusion
The use of a 13C-labeled internal standard is not merely a preference but a scientifically sound strategy for generating high-quality, defensible bioanalytical data for regulatory submissions.[1] Their ability to closely mimic the analyte of interest throughout the analytical process provides superior accuracy and precision compared to other alternatives.[4][12] By ensuring perfect co-elution and isotopic stability, 13C-labeled standards effectively compensate for matrix effects and other analytical variabilities, leading to more reliable pharmacokinetic and toxicokinetic data. For researchers and scientists in the pharmaceutical industry, the investment in 13C-labeled internal standards is a prudent step towards successful regulatory approval.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-Acetylsulfanilamide-13C6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetylsulfanilamide-13C6, ensuring compliance with standard laboratory safety protocols.
Key Safety and Hazard Information
This compound is a stable, non-radioactive isotopically labeled compound. For the purposes of chemical hazard assessment and disposal, it should be handled with the same precautions as its unlabeled counterpart, N-Acetylsulfanilamide. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | Avoid release to the environment. |
This data is based on the safety information for N-Acetylsulfanilamide and should be considered applicable to the 13C6 labeled version.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a designated chemical waste stream. Adherence to your institution's specific hazardous waste management program is mandatory.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, non-reactive, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
3. Labeling:
-
Properly label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: 1655498-04-6.
-
Indicate the approximate quantity of the waste.
-
Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistics for Handling N-Acetylsulfanilamide-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Acetylsulfanilamide-13C6. The following procedural steps are designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
This compound is the carbon-13 isotope-labeled version of N-Acetylsulfanilamide. While the carbon-13 isotope is stable and not radioactive, the chemical properties and potential hazards of the compound remain.[1][] Therefore, precautions appropriate for the non-labeled compound should be followed.
Hazard Identification and Classification
N-Acetylsulfanilamide is classified as harmful if swallowed.[3][4] It may also cause skin and eye irritation.[4] The primary hazards are associated with its potential for irritation and acute oral toxicity.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃S | [4][5] |
| Molecular Weight | ~220.20 g/mol | [6] |
| Melting Point | 214-217 °C | [7] |
| Appearance | Solid | [5][7] |
| Storage Temperature | Room temperature, sealed in a dry place. | [5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following PPE is recommended:
-
Gloves : Wear two pairs of powder-free nitrile or neoprene gloves.[8][9] Thicker gloves generally offer better protection.[10] Change gloves regularly, at least every 30-60 minutes, or immediately if they become contaminated or damaged.[10]
-
Eye Protection : Use safety goggles with side shields to protect against splashes.[11][12] For a higher level of protection, a face shield can be used in addition to goggles.[10]
-
Lab Coat/Gown : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect the skin and clothing.[9]
-
Respiratory Protection : If there is a risk of generating dust, use a particulate filter respirator (e.g., N95) to prevent inhalation.[11]
Engineering Controls
-
Ventilation : Handle the compound in a well-ventilated area. A fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.
-
Safety Equipment : Ensure easy access to a safety shower and an eyewash station.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing and Transferring :
-
Conduct all weighing and transferring of the solid compound within a fume hood or other ventilated enclosure to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Working with Solutions :
-
Clearly label all containers with the compound name, concentration, and date.
-
When working with solutions, handle them with the same care as the solid to avoid skin contact and splashes.
-
-
Decontamination :
-
After handling is complete, wipe down the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Accidental Release Measures
-
Spills : In the event of a spill, evacuate the immediate area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste : All solid this compound and any solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. Place these items in a separate, clearly labeled waste bag or container.[10]
Disposal Procedure
-
Stable Isotope Waste : Since Carbon-13 is a stable isotope, the waste is not radioactive and does not require special handling for radioactivity.[1][]
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Do Not :
-
Dispose of this chemical down the drain.
-
Mix with general laboratory trash.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. moravek.com [moravek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylsulfanilamide | 121-61-9 [sigmaaldrich.com]
- 6. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]
- 7. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
